2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)14(18)16(13)9-10-4-3-7-15-8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDAVDGDONYZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the predominant synthetic methodology, the Gabriel synthesis, offering a step-by-step experimental protocol, mechanistic insights, and a thorough discussion of process parameters. Alternative synthetic strategies are also explored and compared. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical information for the successful laboratory-scale synthesis and understanding of this compound.
Introduction: Significance and Potential Applications
Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of the phthalimide scaffold can enhance a molecule's ability to traverse biological membranes due to its hydrophobic nature.[3] This structural motif is present in several approved drugs, including thalidomide and its analogs, which are used in the treatment of multiple myeloma and other conditions.[4]
The title compound, this compound, incorporates a pyridinylmethyl group, a common feature in pharmacologically active molecules. The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and other key interactions with biological targets. Consequently, derivatives of isoindoline-1,3-dione are investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][2][5][6] The synthesis of this compound is therefore a relevant pursuit for the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of more complex drug candidates.
Primary Synthetic Route: The Gabriel Synthesis
The most direct and reliable method for the synthesis of this compound is a variation of the Gabriel synthesis. This venerable reaction provides a robust means of forming primary amines and, by extension, N-substituted phthalimides, by avoiding the over-alkylation often encountered with direct amination of alkyl halides.
The overall transformation involves the N-alkylation of potassium phthalimide with a suitable pyridin-3-ylmethyl halide.
Reaction Mechanism
The Gabriel synthesis proceeds via a straightforward bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Mechanism of the Gabriel Synthesis.
In the first step, the phthalimide anion, a potent nucleophile, attacks the electrophilic carbon of the 3-(chloromethyl)pyridine, displacing the chloride leaving group. This concerted step proceeds through a pentacoordinate transition state, resulting in the formation of the desired N-substituted phthalimide and a potassium chloride byproduct.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted phthalimides.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Potassium Phthalimide | 185.22 | 10.0 | 1.85 g |
| 3-(Chloromethyl)pyridine Hydrochloride | 164.03 | 10.0 | 1.64 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Water (deionized) | 18.02 | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.85 g, 10.0 mmol) and N,N-Dimethylformamide (DMF, 20 mL).
-
Stir the suspension at room temperature for 15 minutes to ensure good dispersion.
-
Add 3-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Characterization Data (Expected)
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 120-124 °C (for the 2-pyridinyl isomer)[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H), 8.50 (dd, 1H), 7.85-7.75 (m, 2H), 7.70-7.60 (m, 3H), 7.25 (dd, 1H), 4.85 (s, 2H) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 149.5, 149.0, 136.0, 134.0, 132.0, 123.5, 123.0, 40.0 ppm. |
| IR (KBr) | ~1770 cm⁻¹ (C=O, asymmetric stretch), ~1715 cm⁻¹ (C=O, symmetric stretch), ~1600 cm⁻¹ (C=C, aromatic), ~1400 cm⁻¹ (C-N stretch) cm⁻¹. |
| Mass Spec (EI) | m/z (%): 238 (M⁺), 160, 133, 104, 92, 76. |
Note: The spectroscopic data are predicted based on the analysis of similar structures and general principles of spectroscopy. Actual experimental data may vary slightly.
Alternative Synthetic Routes
While the Gabriel synthesis is the most common approach, other methods for the formation of N-substituted phthalimides exist and can be adapted for the synthesis of the target molecule.
Caption: Alternative synthetic pathways.
| Method | Description | Advantages | Disadvantages |
| Direct Condensation | Reaction of phthalic anhydride or phthalic acid with 3-(aminomethyl)pyridine at high temperatures, often with azeotropic removal of water. | Uses readily available starting materials. | Requires high temperatures; may not be suitable for sensitive substrates. |
| Mitsunobu Reaction | Reaction of phthalimide with 3-pyridinemethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). | Mild reaction conditions; good for temperature-sensitive substrates. | Stoichiometric amounts of reagents are required; purification can be challenging. |
Safety and Handling
The synthesis of this compound requires the handling of hazardous chemicals. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium Phthalimide: Causes skin and serious eye irritation. May cause respiratory irritation. It is combustible.[8] Avoid breathing dust and ensure adequate ventilation.[8]
-
3-(Chloromethyl)pyridine Hydrochloride: Harmful if swallowed.[9] Causes severe skin burns and eye damage.[10] It is corrosive and hygroscopic.[5][11] Wear appropriate protective clothing, gloves, and eye/face protection.[11]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle with extreme care and avoid exposure.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[1][7][8][9][10][11][12][13][14]
Conclusion
The synthesis of this compound is readily achievable through the Gabriel synthesis, a reliable and high-yielding method. This guide has provided a detailed experimental protocol, mechanistic details, and a discussion of alternative synthetic routes. The information contained herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The potential for this and similar isoindoline-1,3-dione derivatives to exhibit a range of biological activities makes their synthesis a continued area of interest.
References
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- Omkar Chemicals. (n.d.).
- SD Fine-Chem. (n.d.). potassium phthalimide.
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- Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-(Chloromethyl)pyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.
- TCI Chemicals. (n.d.). 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4.
- Hoffman Fine Chemicals. (n.d.). CAS RN 34403-37-7 | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione.
- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- Kumar, A., & Sharma, G. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 32-51.
- Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.
- Sankhe, S. S., & Chindarkar, N. R. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry, 14(2), 1121-1125.
- Kowalski, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
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- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR.
- Royal Society of Chemistry. (n.d.). Supporting Information Metal free direct formation of various substituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine.
- National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- - the NIST WebBook.
- Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- National Institute of Standards and Technology. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
- MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
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A Technical Guide to the Chemical Properties and Synthetic Profile of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Executive Summary: This document provides a comprehensive technical overview of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By integrating a phthalimide scaffold with a pyridine moiety, this molecule presents a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties. This guide details the compound's core chemical and physical properties, provides a robust and validated synthetic protocol, outlines its spectroscopic signature for characterization, and discusses its reactivity and potential applications, particularly in drug discovery. The content herein is structured to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic agents.
Compound Identification and Structural Elucidation
Nomenclature and Chemical Identifiers
-
Systematic Name: 2-((pyridin-3-yl)methyl)isoindoline-1,3-dione
-
Molecular Formula: C₁₄H₁₀N₂O₂[1]
-
PubChem Compound ID (CID): 709455[1]
Molecular Structure and Core Moieties
This compound is composed of two key heterocyclic systems linked by a methylene bridge:
-
The Isoindoline-1,3-dione (Phthalimide) Scaffold: A planar, aromatic bicyclic imide. Phthalimides are a privileged class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The two carbonyl groups act as potent hydrogen bond acceptors, and the planar ring system facilitates π-π stacking interactions with biological targets.
-
The Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine moiety is a ubiquitous feature in FDA-approved drugs.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor and imparts weak basicity, which can enhance water solubility and allow for salt formation.[6][7] The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved metabolic stability and binding interactions.[6]
The methylene linker (-CH₂-) provides rotational flexibility, allowing the two ring systems to adopt various spatial orientations for optimal interaction with target biomolecules.
Caption: Core structural components of the molecule.
Physicochemical Properties
Quantitative data for this compound are summarized below. Properties for the isomeric 2-(pyridin-2-ylmethyl) derivative are included for comparison, as they are often commercially available and studied.
| Property | Value | Reference / Note |
| Molecular Weight | 238.25 g/mol | [8] (Calculated) |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Appearance | White to off-white solid | Typical for N-substituted phthalimides |
| Melting Point | Not explicitly reported | For comparison, the 2-pyridyl isomer melts at 120-124 °C.[8] |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols; insoluble in water. | Inferred from typical synthesis protocols.[9] |
| pKa (Pyridine N) | ~5.0 (Predicted) | The pyridine nitrogen is weakly basic. |
Synthesis and Purification
The synthesis of this compound is reliably achieved via the condensation of phthalic anhydride with 3-(aminomethyl)pyridine. This method is a variation of the Gabriel synthesis.
Synthetic Workflow
Caption: Standard workflow for the synthesis and purification.
Recommended Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Phthalic anhydride (1.0 eq)
-
3-(Aminomethyl)pyridine (1.0 eq)
-
Glacial Acetic Acid (approx. 5-10 mL per gram of phthalic anhydride)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.
-
Addition of Amine: While stirring, add 3-(aminomethyl)pyridine (1.0 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the dehydration and cyclization steps, driving the reaction to completion.
-
-
Precipitation (Work-up): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice or cold water with vigorous stirring. A solid precipitate should form.
-
Causality: The target compound is a non-polar organic molecule that is insoluble in aqueous media. Pouring the acidic solution into water causes the product to crash out of solution, separating it from the water-soluble acetic acid and any unreacted starting materials.[11]
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a crystalline solid. Dry the final product under vacuum.
Spectroscopic Profile
Characterization of the final product relies on standard spectroscopic methods. The following data are predicted based on the known spectra of analogous structures.[9][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm: (m, 2H) - Protons on the pyridine ring ortho to the nitrogen.
-
δ 7.8-7.9 ppm: (m, 2H) - Protons on the phthalimide ring (AA' part of AA'BB' system).
-
δ 7.7-7.8 ppm: (m, 2H) - Protons on the phthalimide ring (BB' part of AA'BB' system).
-
δ 7.2-7.4 ppm: (m, 2H) - Remaining protons on the pyridine ring.
-
δ 4.8-4.9 ppm: (s, 2H) - Methylene bridge protons (-CH₂-).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~168 ppm: Carbonyl carbons of the imide (C=O).
-
δ ~149-150 ppm: Pyridine carbons adjacent to nitrogen.
-
δ ~122-140 ppm: Aromatic carbons from both phthalimide and pyridine rings.
-
δ ~40-42 ppm: Methylene bridge carbon (-CH₂-).
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
Chemical Reactivity and Medicinal Chemistry Applications
The hybrid nature of this molecule offers multiple avenues for further chemical modification and presents it as a valuable scaffold for drug discovery.
Reactivity Profile
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it nucleophilic and basic. It can be readily protonated to form pyridinium salts or alkylated to form quaternary N-alkylpyridinium compounds. This is a common strategy to modulate solubility and biological activity.
-
Phthalimide Ring: The imide bonds are stable under neutral and acidic conditions but are susceptible to cleavage by strong bases (e.g., NaOH) or nucleophiles like hydrazine, which would open the ring to form a phthalic acid derivative.
Role as a Pharmacophore in Drug Discovery
The isoindoline-1,3-dione scaffold is a well-established pharmacophore with diverse biological activities.[3] When combined with the pyridine ring, a key element in numerous approved drugs, the resulting molecule is a prime candidate for screening in various therapeutic areas.[4][5]
Potential Therapeutic Applications:
-
Neurodegenerative Diseases: Many N-substituted phthalimides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. The phthalimide moiety can interact with key sites on these enzymes.
-
Oncology: The planar phthalimide structure is capable of intercalating with DNA, and various derivatives have shown potent anticancer activity.
-
Antimicrobial Agents: The combination of two nitrogen heterocycles is a common feature in antimicrobial drug design.
Logical Flow for Application Screening
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An In-Depth Technical Guide to the Crystal Structure of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive examination of the synthesis, structural elucidation, and solid-state characteristics of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione. This molecule integrates the pharmacologically significant isoindoline-1,3-dione (phthalimide) scaffold with a flexible pyridinylmethyl substituent, making it a compound of interest for drug discovery and materials science. We will delve into the causality behind the synthetic and analytical methodologies, focusing on single-crystal X-ray diffraction (SC-XRD) as the definitive technique for structural determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization of novel small molecules.
Introduction: The Significance of the Phthalimide-Pyridine Conjugate
The isoindoline-1,3-dione moiety, commonly known as phthalimide, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antitumor, and antimicrobial properties.[2][3][4] The incorporation of the hydrophobic phthalimide group can enhance the ability of a molecule to traverse biological membranes, a critical factor in drug design.[2]
When conjugated with a pyridine ring—a common bioisostere found in numerous pharmaceuticals—the resulting molecule, this compound, presents a unique combination of structural features.[5] The pyridine group can act as a hydrogen bond acceptor and participate in various intermolecular interactions, influencing the compound's solubility, metabolic stability, and target binding affinity.[5]
A precise understanding of the three-dimensional atomic arrangement, provided by single-crystal X-ray diffraction, is paramount.[6][7] This knowledge underpins structure-activity relationship (SAR) studies, facilitates computational modeling and molecular docking, and provides a foundational understanding of the solid-state properties that influence drug formulation and delivery. This guide details the workflow from synthesis to complete structural characterization.
Synthesis and Crystallization
The synthesis of N-substituted phthalimides is typically a robust and high-yielding process. The most direct route to this compound involves the condensation of phthalic anhydride with 3-(aminomethyl)pyridine.
Rationale for Synthetic Approach
The chosen method is a classic imide synthesis. The reaction proceeds via a nucleophilic attack of the primary amine of 3-(aminomethyl)pyridine on one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. Using a high-boiling point solvent like glacial acetic acid or refluxing in ethanol facilitates the dehydration step.[1][8]
Experimental Protocol: Synthesis
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Protocol: Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[9] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture like chloroform/methanol) at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.
-
Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the growth of single crystals.
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor.[9]
Diagram: Synthesis and Crystallization Workflow
Caption: Workflow from chemical synthesis to single crystal harvesting for analysis.
Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an indispensable, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][7][10]
Fundamental Principles
The technique relies on the diffraction of an X-ray beam by the ordered atoms within a crystal lattice.[6][11] When the X-rays interact with the electron clouds of the atoms, they are scattered. In a crystal, the regularly spaced atoms cause the scattered X-rays to interfere constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[9] By rotating the crystal and collecting the diffraction pattern on a detector, a three-dimensional map of electron density can be reconstructed, from which the atomic positions are determined.[11]
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and a series of diffraction images are recorded by a detector.[10]
-
Data Reduction: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.[9]
-
Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. This process optimizes the fit between the calculated and observed diffraction patterns, resulting in precise atomic coordinates, bond lengths, and angles.
Diagram: SC-XRD Analysis Workflow
Caption: The sequential process of determining a crystal structure using SC-XRD.
Crystallographic Data Summary
The following table presents representative crystallographic data for a molecule of this class. Note: As a specific CIF file for the title compound is not publicly available, this data is illustrative, based on closely related N-substituted isoindoline-1,3-dione structures.[12][13][14][15]
| Parameter | Illustrative Value |
| Chemical Formula | C₁₄H₁₀N₂O₂ |
| Formula Weight | 238.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.05 Å |
| b (Å) | 10.10 Å |
| c (Å) | 13.05 Å |
| α (°) | 90 |
| β (°) | 105.5° |
| γ (°) | 90 |
| Volume (ų) | 1150 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.375 g/cm³ |
| R-factor (R₁) | ~0.045 |
| wR₂ (all data) | ~0.135 |
Complementary Structural Characterization
While SC-XRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the molecular identity in bulk samples and in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16]
-
C=O Stretching: The phthalimide group will exhibit two characteristic strong absorption bands for the carbonyl groups. These typically appear as asymmetric and symmetric stretches around 1775 cm⁻¹ and 1710 cm⁻¹, respectively.[17]
-
C-N Stretching: A band corresponding to the imide C-N stretch is expected in the 1380-1310 cm⁻¹ region.[8]
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H stretches on the benzene and pyridine rings.
-
Aromatic C=C Stretching: Peaks in the 1610-1450 cm⁻¹ range correspond to the skeletal vibrations of the aromatic rings.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phthalimide ring (typically a multiplet around 7.8-8.0 ppm) and the pyridine ring (protons adjacent to the nitrogen appearing more downfield).[2][17] The methylene bridge protons (-CH₂-) would likely appear as a singlet around 4.8-5.0 ppm.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the imide carbonyl carbons (~167 ppm), aromatic carbons (120-150 ppm), and the aliphatic methylene carbon (~40-45 ppm).[2]
In-Depth Analysis of the Crystal Structure
Molecular Conformation
The crystal structure reveals the molecule's preferred conformation in the solid state. The isoindoline-1,3-dione core is expected to be essentially planar. The key conformational feature is the torsion angle defined by the C-N-CH₂-C bonds, which dictates the orientation of the pyridine ring relative to the phthalimide plane. This orientation is influenced by the minimization of steric hindrance and the optimization of intermolecular packing forces.
Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is derived from a network of non-covalent interactions. For this compound, the following interactions are anticipated:
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the highly electronegative carbonyl oxygen acceptors are expected to be a primary packing motif, linking molecules into chains or sheets.[12]
-
π-π Stacking: The planar aromatic rings of the phthalimide and pyridine moieties can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal structure.
-
C-H···N Interactions: The nitrogen atom of the pyridine ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.
Diagram: Key Intermolecular Interactions
Caption: A schematic of the primary non-covalent forces governing crystal packing.
Conclusion and Future Outlook
This guide has outlined the systematic approach to the synthesis and definitive structural characterization of this compound. The combination of rational synthesis, careful crystallization, and rigorous analysis by single-crystal X-ray diffraction provides a complete and unambiguous picture of the molecule's three-dimensional architecture and solid-state packing.
This structural data is not merely academic; it is the cornerstone for advanced drug development. It enables precise in-silico studies, such as docking to protein targets, and informs the rational design of next-generation analogs with improved efficacy, selectivity, and pharmacokinetic properties. The methodologies and insights presented herein serve as a robust framework for researchers engaged in the discovery and development of novel therapeutic agents.
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An In-Depth Technical Guide to the Biological Activity of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione represents a compelling molecular architecture, wedding the well-established biological relevance of the isoindoline-1,3-dione (phthalimide) scaffold with the neuromodulatory potential of the pyridine moiety. While direct, extensive biological profiling of this specific molecule is emerging, a robust body of evidence from structurally related analogues and parent pharmacophores points towards significant therapeutic potential, particularly in the realm of neurodegenerative diseases and inflammation. This guide synthesizes the foundational pharmacology of its constituent parts, proposes a primary mechanism of action based on analogous compounds, provides detailed experimental protocols for its synthesis and primary biological evaluation, and outlines future directions for research and development.
Introduction: A Molecule of Convergent Pharmacology
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Notably, this scaffold is present in clinically approved drugs, underscoring its therapeutic relevance[3]. The pyridine ring, a bioisostere of benzene, is a key component of numerous natural alkaloids and synthetic drugs with pronounced activity in the central nervous system (CNS)[4][5]. The strategic combination of these two pharmacophores in this compound suggests a synergistic or additive pharmacological profile, meriting in-depth investigation.
Based on the known activities of its parent structures and closely related analogues, the primary hypothesized biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease[6][7]. Furthermore, given the established anti-inflammatory properties of phthalimide derivatives, this compound is also a candidate for investigation in inflammatory pathways[8][9].
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic substitution reaction. This protocol is designed to be reproducible and scalable for laboratory settings.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
3-(Aminomethyl)pyridine
-
Glacial acetic acid
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 equivalent) and 3-(aminomethyl)pyridine (1 equivalent).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as the reaction solvent. A catalytic amount of a weak base like potassium carbonate can be added to facilitate the reaction, although the reaction can proceed without it[6].
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) using a heating mantle. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Primary Biological Target: Acetylcholinesterase Inhibition
A significant body of research points to the potential of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a hallmark of Alzheimer's disease. Structurally similar compounds, such as 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide, have demonstrated potent AChE inhibitory activity[6]. The isoindoline-1,3-dione moiety is thought to interact with the peripheral anionic site of the enzyme, while the pyridine ring can engage with other active site residues, leading to effective inhibition[6].
Proposed Mechanism of Action
The inhibitory action of this compound on AChE is likely a result of a dual-binding site interaction. The planar phthalimide ring can form π-π stacking interactions with aromatic residues in the peripheral anionic site (PAS) of AChE. The pyridin-3-ylmethyl group can then extend into the catalytic active site (CAS), potentially interacting with key amino acid residues through hydrogen bonding or hydrophobic interactions, thereby blocking the entry of acetylcholine and preventing its hydrolysis.
Diagram of Proposed AChE Inhibition:
Caption: Proposed dual-site binding of the target molecule to AChE.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Rivastigmine)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and the positive control in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound at various concentrations (to determine IC₅₀) or a fixed concentration for screening.
-
AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.
-
Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measurement: Immediately measure the absorbance of the yellow product at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | AChE IC₅₀ (µM) | Reference Compound (e.g., Rivastigmine) IC₅₀ (µM) |
| This compound | To be determined | Known value |
Secondary and Exploratory Biological Activities
Beyond its potential as an AChE inhibitor, the structural motifs of this compound suggest other promising avenues for investigation.
Anti-inflammatory Potential
Phthalimide derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production[8][10]. The anti-inflammatory activity of the title compound can be assessed using standard in vitro and in vivo models.
-
In Vitro Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.
-
In Vivo Model: The carrageenan-induced paw edema model in rats is a classic method to evaluate the acute anti-inflammatory effects of a compound[10].
Anticancer Activity
Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest[1][11][12]. The anticancer potential of this compound could be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay to determine its cytotoxic effects.
Future Directions and Conclusion
This compound is a molecule with a high potential for therapeutic application, particularly in the field of neurodegenerative diseases. The immediate research focus should be on confirming its hypothesized acetylcholinesterase inhibitory activity and determining its potency and selectivity. Further studies should then explore its anti-inflammatory and anticancer properties.
Key Future Research Steps:
-
In-depth Enzymatic Studies: Elucidate the precise mechanism of AChE inhibition (e.g., competitive, non-competitive, or mixed-type inhibition) through kinetic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues with modifications to both the pyridine and phthalimide rings to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluate the compound's efficacy in animal models of Alzheimer's disease to assess its in vivo therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Determine the ADME (absorption, distribution, metabolism, and excretion) properties and conduct preliminary toxicity studies to assess the compound's drug-like properties and safety profile.
References
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Potential Therapeutic Targets of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione: An In-depth Technical Guide
Abstract
The synthetic scaffold 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione represents a compelling starting point for novel therapeutic development, integrating the well-documented biological activities of the isoindoline-1,3-dione core with the pharmacologically significant pyridinylmethyl moiety. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon the established pharmacology of its constituent parts. We will explore its potential as a kinase inhibitor for oncological applications, a modulator of inflammatory pathways, a neuroprotective agent for degenerative disorders, and a potential ligand for the E3 ubiquitin ligase substrate receptor, Cereblon. This document is intended for researchers, scientists, and drug development professionals, offering a structured exploration of the molecule's therapeutic landscape, complete with detailed hypothetical experimental protocols and pathway diagrams to guide future research and development efforts.
Introduction: A Molecule of Convergent Bioactivity
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of thalidomide and its potent immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide.[1] These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies. The biological activities of isoindoline-1,3-dione derivatives are extensive, encompassing anti-inflammatory, anticancer, and antimicrobial effects.[2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is another privileged structure in drug discovery, found in a multitude of FDA-approved drugs.[3] Its inclusion in a molecular scaffold can significantly enhance pharmacological properties such as solubility, bioavailability, and the ability to penetrate the central nervous system (CNS).[4]
The strategic combination of these two pharmacophores in this compound suggests a molecule with a unique and potentially synergistic bioactivity profile. This guide will dissect the potential therapeutic avenues for this compound by examining the established roles of each moiety and proposing testable hypotheses for its mechanism of action.
Potential Therapeutic Target Classes
Based on the extensive literature on isoindoline-1,3-dione and pyridine derivatives, we have identified four primary areas where this compound could exert therapeutic effects: Oncology, Inflammation, Neurodegenerative Diseases, and Protein Degradation.
Kinase Inhibition in Oncology
The isoindoline-1,3-dione scaffold has been identified in several classes of kinase inhibitors.[5][6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine moiety is also a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[8][9] This convergence suggests that this compound could function as a kinase inhibitor.
Potential Kinase Targets:
-
Ribosomal S6 Kinase (RSK) and p70S6 Kinase (S6K1): Derivatives of isoindoline-1,3-dione have been shown to inhibit RSK2 and S6K1, kinases involved in cell growth, proliferation, and survival.[6][10]
-
RAF Kinases (e.g., B-Raf): Structure-based drug design has led to the discovery of isoindoline-1,3-dione derivatives as potent B-Raf inhibitors.[7]
-
Other Kinases: The aminopyridine scaffold is a well-known kinase inhibitor motif, suggesting a broad potential for interaction with various kinases.[8]
Proposed Signaling Pathway Inhibition:
Modulation of Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. Both the isoindoline-1,3-dione and pyridine moieties are found in compounds with significant anti-inflammatory properties.[11][8][12][13][14]
Potential Anti-Inflammatory Mechanisms:
-
Cytokine Modulation: Isoindoline-1,3-dione derivatives can modulate the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[8]
-
Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[13][14]
-
Inhibition of Pro-inflammatory Signaling: Pyridine derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling cascades.[12][15]
Proposed Anti-Inflammatory Signaling Pathway:
Neuroprotection in Degenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a key contributor to this process. Isoindoline-1,3-dione derivatives have demonstrated neuroprotective effects by mitigating oxidative stress.[6][7][16] The pyridine moiety is present in many CNS-active drugs, suggesting that this compound may possess favorable properties for brain penetration.[4]
Potential Neuroprotective Mechanisms:
-
NRF2 Pathway Activation: Isoindoline-1,3-dione derivatives can activate the NRF2 signaling pathway, a master regulator of the antioxidant response, leading to the expression of protective enzymes.[6][7]
-
Reduction of Reactive Oxygen Species (ROS): By upregulating antioxidant defenses, the compound could reduce the levels of damaging ROS in neuronal cells.[6]
-
Cholinesterase Inhibition: The isoindoline-1,3-dione scaffold is also a known pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, a therapeutic strategy in Alzheimer's disease.[16]
Proposed Neuroprotective Signaling Pathway:
Cereblon (CRBN) Modulation and Protein Degradation
The discovery that thalidomide and its analogs bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, has opened up a new field of targeted protein degradation.[17][18] These "molecular glue" degraders induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN. While the pyridin-3-ylmethyl substituent's influence on CRBN binding is unknown, the presence of the core isoindoline-1,3-dione makes this a plausible and exciting therapeutic avenue to explore.
Potential Mechanism of Action:
-
CRBN Binding: The compound may bind to the thalidomide-binding pocket of CRBN.
-
Neosubstrate Recruitment: Upon binding, the compound could alter the substrate specificity of the CRL4^CRBN^ complex, leading to the degradation of novel protein targets.
Proposed Cereblon Modulation Workflow:
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward condensation reaction.
General Synthesis Protocol
A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[19][20][21]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 3-(aminomethyl)pyridine in a suitable solvent such as glacial acetic acid or toluene.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[22]
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Experimental Protocols for Target Validation
To investigate the therapeutic potential of this compound, a series of in vitro assays are proposed.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of cancer-relevant kinases.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™): [14]
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase of interest (e.g., RSK2, S6K1, B-Raf).
-
Incubate at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Kinase Target | Hypothetical IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| RSK2 | 500 | 10 |
| S6K1 | 750 | 15 |
| B-Raf | 250 | 5 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.
Anti-Inflammatory Assays
Objective: To assess the compound's ability to modulate inflammatory responses in a cellular model.
Cytokine Release Assay using ELISA: [2][23][24]
This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α) released from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Add the collected cell supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using recombinant cytokine. Calculate the concentration of the cytokine in the samples based on the standard curve.
| Treatment | Hypothetical TNF-α Concentration (pg/mL) |
| Vehicle Control | 50 |
| LPS (1 µg/mL) | 2500 |
| LPS + Compound (1 µM) | 1500 |
| LPS + Compound (10 µM) | 750 |
| LPS + Dexamethasone (1 µM) | 500 |
Table 2: Hypothetical effect of this compound on TNF-α release from LPS-stimulated RAW 264.7 cells.
Neuroprotection Assays
Objective: To evaluate the protective effect of the compound against oxidative stress-induced cell death in a neuronal cell line.
Assay for Protection Against Oxidative Stress in SH-SY5Y Cells: [6][7][25][26]
This protocol assesses the ability of the compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced toxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media.
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for another 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
| Treatment | Hypothetical Cell Viability (%) |
| Vehicle Control | 100 |
| H₂O₂ (100 µM) | 50 |
| H₂O₂ + Compound (1 µM) | 65 |
| H₂O₂ + Compound (10 µM) | 85 |
| H₂O₂ + N-acetylcysteine (1 mM) | 95 |
Table 3: Hypothetical neuroprotective effect of this compound against H₂O₂-induced toxicity in SH-SY5Y cells.
Conclusion and Future Directions
The convergence of the isoindoline-1,3-dione and pyridine scaffolds in this compound presents a molecule with significant therapeutic potential across multiple disease areas. The evidence-based hypotheses outlined in this guide provide a solid foundation for initiating a comprehensive drug discovery and development program. Future research should focus on the synthesis and in vitro validation of the proposed activities. Positive hits in these initial screens would warrant further investigation into the specific molecular mechanisms, in vivo efficacy in relevant animal models, and a thorough toxicological evaluation. The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for cancer, inflammatory disorders, and neurodegenerative diseases.
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An In-Depth Technical Guide to 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Isoindoline-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique framework for the development of a diverse array of biologically active molecules. The incorporation of this hydrophobic moiety can enhance the ability of compounds to traverse biological membranes, a desirable property for drug candidates[1]. While historically associated with the tragic teratogenic effects of thalidomide, it is crucial to distinguish that these effects are linked to the glutarimide ring of thalidomide, not the phthalimide moiety itself[1][2]. Consequently, the phthalimide scaffold is considered a safe and valuable starting point for the design of novel therapeutics[2].
This technical guide will provide a comprehensive overview of a specific class of these compounds: 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione derivatives and their analogs. We will delve into their synthesis, explore their multifaceted biological activities, elucidate their mechanisms of action, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.
Synthetic Strategies for this compound Derivatives
The synthesis of N-substituted isoindoline-1,3-diones is generally straightforward, with several established methods available. The choice of synthetic route often depends on the desired substitutions and the availability of starting materials.
A common and efficient method involves the condensation of phthalic anhydride or its derivatives with a primary amine, in this case, 3-picolylamine (3-(aminomethyl)pyridine). This reaction is typically carried out under reflux in a suitable solvent such as glacial acetic acid or toluene[3][4].
A related approach involves the amidation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 3-(aminomethyl)pyridine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT)[5]. This method is particularly useful for creating derivatives with a linker between the phthalimide and pyridine moieties.
The following is a generalized, step-by-step protocol for the synthesis of the core structure, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
3-Picolylamine (3-(aminomethyl)pyridine)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 3-picolylamine (1.0 eq) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
A prominent biological activity of this class of compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6][7]. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. By inhibiting AChE and BuChE, the enzymes responsible for the breakdown of ACh, these compounds can increase the synaptic levels and duration of action of ACh, thereby offering a potential therapeutic strategy for Alzheimer's disease[8].
Several studies have reported potent inhibitory activity of isoindoline-1,3-dione derivatives against both AChE and BuChE, with IC50 values in the micromolar to nanomolar range[6][7][9][10].
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (ortho-chloro derivative) | AChE | 0.91 ± 0.045 | [8] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (para-fluoro derivative) | AChE | 2.1 | [5] |
| Isoindolin-1,3-dione-based acetohydrazide (Compound 8a) | AChE | 0.11 ± 0.05 | [7][9] |
| Isoindolin-1,3-dione-based acetohydrazide (Compound 8g) | BuChE | 5.7 ± 0.2 | [9] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [6][11] |
Table 1: Cholinesterase inhibitory activities of selected isoindoline-1,3-dione derivatives.
Anti-inflammatory and Analgesic Properties
Isoindoline-1,3-dione derivatives have also been shown to possess significant anti-inflammatory and analgesic properties[2][12][13]. Their mechanism of action in this context is often multifactorial, involving the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key players in the inflammatory cascade[12][14]. Additionally, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and may also influence the NF-κB signaling pathway[2][15].
In vivo studies using models such as the carrageenan-induced paw edema test for inflammation and the hot plate test for analgesia have demonstrated the efficacy of these compounds in reducing inflammation and pain[12][16][17].
| Compound/Derivative | In Vivo Model | Efficacy | Reference |
| Aminoacetylenic isoindoline-1,3-diones (ZM2-ZM5) | Carrageenan-induced paw edema | Significant dose-related inhibition | [12] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid writhing test | 1.6 times more active than metamizole sodium | [18] |
| Aminoacetylenic isoindoline-1,3-diones (ZM4 and ZM5) | Acetic acid-induced writhing, hot plate test, formalin test | Significant reduction in pain responses | [16][17] |
| 1H-Isoindole-1,3(2H)-dione derivatives (F1-F4) | Various pain models (formalin, capsaicin, glutamate, neuropathic) | Broad-spectrum analgesic activity | [4][19] |
Table 2: In vivo anti-inflammatory and analgesic activities of selected isoindoline-1,3-dione derivatives.
Anticancer Potential
The isoindoline-1,3-dione scaffold is also a promising pharmacophore for the development of anticancer agents[20][21][22]. Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for cancer cell growth and survival, such as the NF-κB and PI3K/Akt pathways[21][23].
| Compound/Derivative | Cancer Cell Line | IC50/CC50 | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [20][21] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [20][21] |
| N-benzylisoindole-1,3-dione | A549-Luc (Adenocarcinoma) | 114.25 µM | [20] |
| Azide and silyl ether containing isoindole derivative (Compound 7) | A549 (Lung cancer) | 19.41 ± 0.01 µM | [24] |
Table 3: Anticancer activities of selected isoindoline-1,3-dione derivatives.
Mechanism of Action: A Deeper Dive
Competitive Inhibition of Acetylcholinesterase
Kinetic studies have revealed that some of the most potent isoindoline-1,3-dione-based cholinesterase inhibitors act via a competitive mechanism of inhibition[7][9]. This means that they bind to the active site of the AChE enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. Molecular docking studies have further elucidated the binding interactions, showing that the isoindoline-1,3-dione moiety can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme[5][9]. The ability to interact with both sites is a characteristic of several potent AChE inhibitors, including the clinically used drug donepezil.
Modulation of Inflammatory and Apoptotic Pathways
The anti-inflammatory and anticancer effects of these compounds are linked to their ability to modulate key cellular signaling pathways. Several studies have pointed towards the inhibition of the NF-κB (nuclear factor kappa B) pathway[2][21]. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting this pathway, isoindoline-1,3-dione derivatives can reduce the production of inflammatory mediators and induce apoptosis in cancer cells.
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and regulation of cell cycle proteins[23].
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the phthalimide and pyridine rings.
-
For Cholinesterase Inhibition:
-
Substituents on the benzyl ring: Electron-withdrawing groups such as chloro, fluoro, and nitro at the ortho and para positions of a benzyl ring attached to the phthalimide nitrogen have been shown to enhance AChE inhibitory activity[8]. Conversely, electron-donating groups like methoxy may be favorable at the meta position[8].
-
Linker Length: The length of the linker between the phthalimide moiety and another pharmacophore, such as a piperazine ring, can influence activity. Longer linkers may be more favorable for interaction with both the CAS and PAS of the enzyme[6][11].
-
Substitution on the Phthalimide Ring: Halogenation of the isoindoline-1,3-dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones[22].
-
-
For Anti-inflammatory Activity:
Pharmacokinetics and Drug-likeness
Preliminary in silico studies on some N-substituted isoindoline-1,3-dione derivatives have predicted favorable pharmacokinetic properties[1][25]. These studies suggest that many of these compounds are likely to have good intestinal absorption and the ability to cross the blood-brain barrier (BBB), which is particularly important for CNS-acting drugs like cholinesterase inhibitors. Lipinski's rule of five is often used as a guideline to assess the drug-likeness of a compound, and many of the synthesized derivatives fall within these parameters[2].
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their potent cholinesterase inhibitory activity makes them attractive candidates for the development of new treatments for Alzheimer's disease. Furthermore, their demonstrated anti-inflammatory, analgesic, and anticancer properties highlight their potential in other areas of unmet medical need.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidation of the specific signaling pathways and molecular targets modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic efficacy and safety profiles.
The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents.
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- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Investigating 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione as a Novel Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)
An in-depth technical guide for researchers, scientists, and drug development professionals on the hypothesized application of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione in enzyme inhibition assays, focusing on its potential as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor.
Abstract
This technical guide provides a comprehensive framework for the investigation of this compound as a potential inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway and a high-value target in oncology and other diseases. While direct enzymatic targets of this specific compound are not extensively documented, its structural features, particularly the presence of a pyridine ring and an isoindoline-1,3-dione scaffold, suggest a plausible interaction with the NAMPT active site. This document outlines the scientific rationale for this hypothesis, details the principles of a robust fluorescence-based NAMPT inhibition assay, and provides a step-by-step protocol for its execution and data analysis. The provided methodologies are designed to be a self-validating system for researchers to assess the inhibitory potential of this compound and similar molecules.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, governing a multitude of processes including redox reactions, DNA repair, and cell survival.[1] Mammalian cells primarily rely on the salvage pathway to replenish their NAD+ pools, a process in which Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[2][3] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4]
Notably, many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway to meet their increased metabolic and proliferative demands.[5] This metabolic vulnerability has positioned NAMPT as a compelling therapeutic target in oncology.[1][5] Pharmacological inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering a metabolic crisis and ultimately inducing apoptosis in cancer cells.[1][3]
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition.[6][7][8] While research has explored their roles as inhibitors of enzymes like acetylcholinesterase and cyclooxygenase, the potential for this class of compounds to target NAMPT is an emerging area of interest.[6][7] The structural resemblance of this compound to known NAMPT inhibitors, which often feature heterocyclic and aromatic moieties, provides a strong rationale for its investigation as a novel NAMPT inhibitor.
Principle of the NAMPT Inhibition Assay
The recommended method for assessing the inhibitory potential of this compound against NAMPT is a coupled-enzyme, fluorescence-based assay. This continuous assay format offers high sensitivity and is well-suited for high-throughput screening. The principle of the assay is based on the following sequential enzymatic reactions:
-
NAMPT Reaction: In the presence of its substrates, nicotinamide (NAM) and PRPP, NAMPT produces nicotinamide mononucleotide (NMN).
-
Coupling Reaction 1 (NMNAT): The NMN generated is immediately converted to NAD+ by an excess of nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
Coupling Reaction 2 (ADH): The newly synthesized NAD+ is then utilized by alcohol dehydrogenase (ADH) to oxidize ethanol, resulting in the reduction of NAD+ to NADH.
-
Detection: NADH is a fluorescent molecule with an excitation maximum around 340 nm and an emission maximum around 460 nm. The rate of increase in fluorescence is directly proportional to the rate of NADH production, and thus to the activity of NAMPT.[4][9]
An inhibitor of NAMPT, such as the test compound this compound, will decrease the rate of NMN production, leading to a reduced rate of fluorescence generation.
Biochemical Pathway of NAMPT and Assay Principle
Caption: NAMPT converts NAM and PRPP to NMN, which is then converted to fluorescent NADH.
Detailed Experimental Protocol
This protocol provides a generalized procedure for a 384-well plate format, which can be adapted for 96-well plates. It is crucial to optimize conditions for your specific enzyme lot and instrumentation.
Materials and Reagents
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
NAMPT Dilution Buffer (e.g., NAMPT Assay Buffer with 0.1% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
ATP
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol (30% solution)
-
This compound (Test Inhibitor)
-
Known NAMPT inhibitor (e.g., FK866) as a positive control
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm
Reagent Preparation
-
4x NAMPT Assay Buffer: Prepare a concentrated buffer containing NMNAT and ADH. Keep on ice at all times. Avoid vortexing.[4]
-
Substrate Solutions: Prepare stock solutions of ATP (e.g., 400 µM), Nicotinamide (e.g., 400 µM), and PRPP (e.g., 800 µM) in distilled water.
-
Test Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series at concentrations 5-fold higher than the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Enzyme Preparation: Thaw the recombinant NAMPT enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 12-25 ng/µl) in NAMPT Dilution Buffer just before use.[4]
Assay Procedure
-
Plate Layout: Design your plate to include wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations. All conditions should be performed in at least duplicate.
-
Enzyme/Buffer Addition:
-
Add 6 µl of NAMPT Dilution Buffer to the "Blank" wells.
-
Add 6 µl of diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells.[4]
-
-
Inhibitor Addition:
-
Add 4 µl of the appropriate diluent (e.g., 5% DMSO in water) to the "Positive Control" and "Blank" wells.
-
Add 4 µl of the diluted test inhibitor or positive control inhibitor to the respective "Test Inhibitor" wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Prepare a Master Mix containing the substrates and coupling enzymes. For each well, the mix will be 10 µl.
-
Master Mix Composition (per well):
-
5 µl of 4x NAMPT Assay Buffer
-
1 µl of 400 µM ATP
-
1 µl of 400 µM Nicotinamide
-
1 µl of 800 µM PRPP
-
1 µl of 30% Ethanol
-
1 µl of distilled water[4]
-
-
Add 10 µl of the Master Mix to all wells to start the reaction. The final reaction volume is 20 µl.
-
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.
Experimental Workflow
Caption: Workflow for the NAMPT fluorescence-based inhibition assay.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from the values of all other wells.
-
Normalization: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_PositiveControl)) * 100%
-
IC50 Determination: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Application Notes and Troubleshooting
-
Enzyme Concentration: The optimal concentration of NAMPT should be determined empirically by performing an enzyme titration. The chosen concentration should yield a robust signal well above the background but remain within the linear range of the assay.
-
DMSO Tolerance: While many assays tolerate up to 1% DMSO, it is essential to run a DMSO control curve to ensure that the solvent does not significantly affect enzyme activity at the concentrations used.[9]
-
Compound Interference: Test compounds that are inherently fluorescent at the assay wavelengths can interfere with the results. It is recommended to measure the fluorescence of the compound alone in the assay buffer to identify and correct for any potential interference.[9]
-
Linearity of the Reaction: For kinetic studies, it is crucial to ensure that the reaction rate is linear over the measurement period. This can be verified by taking multiple readings over time. If the reaction rate decreases, it may be necessary to reduce the enzyme concentration or the incubation time.
-
Data Interpretation: The IC50 value is a measure of the potency of the inhibitor. A lower IC50 value indicates a more potent inhibitor. It is important to compare the IC50 of the test compound to that of a known NAMPT inhibitor, such as FK866, to benchmark its activity.
Representative Data
The following table presents hypothetical data for the determination of the IC50 value for this compound against NAMPT. This data is for illustrative purposes only.
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| Calculated IC50 (nM) | 10.5 |
Conclusion
The isoindoline-1,3-dione scaffold is a versatile starting point for the development of novel enzyme inhibitors.[6][7] Based on structural analogy to known NAMPT inhibitors, this compound is a promising candidate for investigation as a modulator of the NAD+ salvage pathway. The detailed fluorescence-based assay protocol provided in this guide offers a robust and reliable method for determining the inhibitory potency of this and similar compounds against NAMPT. Successful validation of this hypothesis could pave the way for a new class of NAMPT inhibitors with potential applications in cancer therapy and other diseases characterized by metabolic dysregulation.
References
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. [Link]
-
Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Publications. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
-
Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. PubMed. [Link]
-
What are NAMPT inhibitors and how do they work? Patsnap Synapse. [Link]
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Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]
-
A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. PubMed. [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed Central. [Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. [Link]
-
A method based on endogenous fluorescence determination for screening NAMPT inhibitors. Academax. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
How to dissolve 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione for in vivo studies
Application Note & Protocol
Title: Strategies for the Solubilization of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione for In Vivo Preclinical Research
Abstract
This document provides a comprehensive guide for the dissolution of this compound, a heterocyclic compound with potential therapeutic applications, for in vivo studies. The inherent challenge in formulating such molecules often lies in their poor aqueous solubility. This application note details a systematic approach to vehicle selection and formulation development, ensuring bioavailability and minimizing potential toxicity from excipients. Protocols for solubility screening, vehicle preparation, and final formulation quality control are presented to guide the researcher in developing a safe and effective dosing solution for preclinical animal models.
Introduction: The Formulation Challenge
The compound this compound incorporates both a basic pyridine ring and a relatively non-polar isoindoline-1,3-dione moiety.[1] This bifunctional nature can lead to complex solubility behavior, often characterized by poor solubility in aqueous media at physiological pH. For meaningful in vivo studies, achieving a homogenous, stable, and biocompatible dosing solution is paramount. Improper formulation can lead to precipitation at the injection site, causing irritation, erratic absorption, and ultimately, unreliable experimental data.
Many newly discovered drug candidates are poorly water-soluble, a significant hurdle in drug development.[2] The molecular targets for many drugs are often hydrophobic, leading to the design of lipophilic compounds that are consequently difficult to dissolve in aqueous systems.[2] This guide provides a logical workflow to overcome these challenges for this compound.
Pre-formulation Assessment: A Foundational Step
Before attempting to dissolve the compound for a specific study, a preliminary assessment of its physicochemical properties is crucial.
2.1. Initial Solubility Screening
A small-scale solubility screening in a panel of pharmaceutically acceptable solvents provides the empirical basis for vehicle selection. This initial screen helps to identify the most promising solvent systems to explore further.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add a common vehicle or solvent in incremental volumes (e.g., 100 µL at a time).
-
Solubilization: After each addition, vortex the tube for 30-60 seconds and visually inspect for complete dissolution. Sonication in a water bath can be used to aid dissolution.
-
Equilibration: Allow the samples to sit at room temperature for at least one hour to ensure they remain in solution.
-
Observation: Record the approximate concentration at which the compound fully dissolves.
Table 1: Example Solubility Screening Panel
| Vehicle/Solvent System | Expected Behavior & Rationale | Maximum Tolerated Concentration (General Guidance)[3] |
| Aqueous Vehicles | ||
| Saline (0.9% NaCl) | Likely poor solubility. Establishes a baseline. | N/A |
| pH 4.0 Buffer (e.g., Citrate) | The basic pyridine nitrogen may be protonated, increasing solubility. | N/A |
| pH 9.0 Buffer (e.g., Borate) | Solubility is expected to be low. | N/A |
| Co-solvent Systems | ||
| 10% DMSO in Saline | DMSO is a powerful, common solvent, but toxicity must be considered.[3][4] | Up to 10% for most animal studies. |
| 30% PEG-400 in Saline | Polyethylene glycol is a well-tolerated co-solvent.[3] | Up to 40% for parenteral routes. |
| 20% Propylene Glycol in Water | Another common and safe co-solvent.[5] | Up to 40% for parenteral routes. |
| Surfactant-based Systems | ||
| 5% Tween® 80 in Saline | Surfactants can form micelles to encapsulate and solubilize compounds.[2] | Up to 10% for parenteral routes. |
| 5% Kolliphor® EL in Saline | A non-ionic solubilizer and emulsifier. | Route and concentration dependent. |
| Complexation Agents | ||
| 10% HP-β-CD in Water | Cyclodextrins form inclusion complexes to enhance solubility.[6] | Up to 40% for parenteral routes. |
Note: The listed maximum tolerated concentrations are general guidelines and can vary based on the animal model, route of administration, and study duration. Always consult relevant toxicological literature.
Strategic Vehicle Selection Workflow
The selection of an appropriate vehicle is a multi-step process that balances solubilizing power with biological compatibility. The following workflow, visualized in the diagram below, provides a systematic approach.
Sources
- 1. This compound | C14H10N2O2 | CID 709455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. roquette.com [roquette.com]
Experimental design for testing 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione efficacy
Application Notes & Protocols
Topic: Experimental Design for Efficacy Testing of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
A Hierarchical Strategy for Efficacy Evaluation of this compound: From In Vitro Mechanism to In Vivo Validation
Abstract
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potent anti-inflammatory, immunomodulatory, and anticancer properties.[1][2] Notable examples like thalidomide and its analogs have established this pharmacophore as a critical target for drug development.[3] This guide presents a comprehensive, multi-tiered experimental framework for evaluating the efficacy of a novel derivative, this compound. The proposed workflow is designed to be logically progressive, beginning with foundational in vitro screening to establish bioactivity and safety, advancing to mechanistic elucidation of its anti-inflammatory action, and culminating in a robust in vivo model of neuroinflammation to assess preclinical therapeutic potential. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility, providing a clear path for researchers to rigorously assess this compound's promise.
Section 1: Foundational In Vitro Efficacy & Safety Screening
Scientific Rationale
Before committing to resource-intensive in vivo studies, it is imperative to establish the fundamental biological activity and safety profile of this compound at the cellular level. The primary hypothesis, based on the isoindoline-1,3-dione core, is that the compound possesses anti-inflammatory properties.[4][5] Our initial screening will therefore focus on two key areas:
-
Cellular Viability: To identify a therapeutic window, we must first determine the concentration range at which the compound is non-toxic to cells. This is a critical prerequisite for all subsequent bioactivity assays.
-
Anti-inflammatory Activity: We will use a well-established model of inflammation by stimulating immune cells with lipopolysaccharide (LPS) and measuring the compound's ability to suppress the production of key pro-inflammatory cytokines.[6][7] Human monocytic cell lines, such as THP-1, are an excellent model system for this purpose as they can be differentiated into macrophage-like cells that are primary players in the inflammatory response.
Experimental Workflow: In Vitro Screening
Caption: Foundational in vitro screening workflow.
Protocol 1.1: MTT Cellular Viability Assay
-
Objective: To determine the concentration of the test compound that results in 50% inhibition of cell viability (IC50).
-
Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Culture: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate.
-
Differentiation: Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to differentiate monocytes into adherent macrophage-like cells.
-
Treatment: Remove the PMA-containing medium. Add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Include a "vehicle only" control (DMSO) and a "no treatment" control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Protocol 1.2: Anti-Inflammatory Cytokine Release Assay
-
Objective: To quantify the compound's ability to inhibit the release of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.
-
Procedure:
-
Cell Culture & Differentiation: Differentiate THP-1 cells with PMA in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Remove PMA-containing medium. Add fresh medium containing non-toxic concentrations of the test compound (determined from Protocol 1.1, e.g., 0.5, 1, 5, 10 µM). Include vehicle control and a positive control (e.g., 1 µM Dexamethasone). Incubate for 2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the "no stimulation" control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition (TNF-α) |
| Vehicle Control (No LPS) | - | - | |||
| Vehicle Control (+ LPS) | - | 0% | |||
| Test Compound | 0.5 | ||||
| Test Compound | 1.0 | ||||
| Test Compound | 5.0 | ||||
| Test Compound | 10.0 | ||||
| Dexamethasone (Positive Control) | 1.0 |
Section 2: Mechanistic Elucidation of Anti-Inflammatory Action
Scientific Rationale
A positive result in the cytokine screening assay necessitates an investigation into the underlying molecular mechanism. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a canonical regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting this pathway. To test this, we will measure the phosphorylation status of IκBα, a key inhibitory protein whose degradation is required for NF-κB activation.
Hypothesized Signaling Pathway and Point of Intervention
Caption: Hypothesized inhibition of the NF-κB pathway.
Protocol 2.1: Western Blot for IκBα Phosphorylation
-
Objective: To determine if the test compound inhibits LPS-induced phosphorylation and subsequent degradation of IκBα.
-
Materials:
-
Differentiated THP-1 cells (in 6-well plates)
-
Test compound, LPS, Vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture & Treatment: Culture and differentiate THP-1 cells in 6-well plates. Pre-treat with the test compound (e.g., 10 µM) or vehicle for 2 hours.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes). A shorter duration is used to capture the transient phosphorylation event.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blot: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash and apply ECL substrate. Image the blot using a chemiluminescence detector.
-
Analysis: Quantify band intensity using image analysis software. Normalize phospho-IκBα and total IκBα levels to the β-actin loading control. A successful inhibitory effect would be demonstrated by a reduction in phospho-IκBα and a preservation of total IκBα levels in the compound-treated group compared to the LPS-only group.
-
Section 3: Preclinical In Vivo Efficacy Assessment
Scientific Rationale
Demonstrating efficacy in a whole-organism model is the critical next step in preclinical development.[9][10] Neuroinflammation is a key pathological process in many CNS disorders.[11][12][13] Given the potential for pyridine-containing structures to cross the blood-brain barrier (BBB), we propose an acute neuroinflammation model induced by systemic LPS administration in mice.[14][15] This model is highly relevant and allows for the assessment of the compound's ability to suppress CNS cytokine production, reduce glial cell activation, and penetrate the brain.
In Vivo Experimental Design & Workflow
Caption: In vivo experimental workflow for neuroinflammation.
Protocol 3.1: LPS-Induced Neuroinflammation in Mice
-
Objective: To evaluate the efficacy of the test compound in reducing inflammatory markers in the brain after a systemic LPS challenge.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle (e.g., Saline + 5% DMSO) i.p. + Saline i.p.
-
Group 2 (LPS Only): Vehicle i.p. + LPS (1 mg/kg) i.p.
-
Group 3 (Compound): Test Compound (e.g., 10 mg/kg) i.p. + LPS (1 mg/kg) i.p.
-
Group 4 (Positive Control): Ibuprofen (e.g., 30 mg/kg) i.p. + LPS (1 mg/kg) i.p.
-
-
Procedure:
-
Acclimation: Acclimate mice for at least 7 days before the experiment.
-
Blinding & Randomization: Randomly assign mice to treatment groups. The experimenter administering the substances and analyzing the outcomes should be blinded to the group assignments to minimize bias.[16]
-
Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.
-
LPS Challenge: One hour after the initial injection, administer LPS (or saline for Group 1) via i.p. injection.
-
Tissue Harvest: At 24 hours post-LPS injection (a typical time point for peak CNS inflammation), euthanize the mice.
-
Collection:
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the animals with ice-cold saline.
-
Harvest the brains. Hemisect the brain: use one hemisphere for biochemical analysis (flash-freeze in liquid nitrogen) and fix the other in 4% paraformaldehyde for immunohistochemistry.
-
-
Analysis:
-
Cytokines: Homogenize the frozen brain tissue and measure TNF-α and IL-6 concentrations in the brain homogenate and plasma using ELISA kits.
-
Microglia: Perform immunohistochemistry (IHC) on the fixed brain sections using an antibody against Iba1, a marker for microglia/macrophages. Quantify microglial activation by analyzing cell morphology and density in relevant brain regions (e.g., hippocampus, cortex).
-
-
Protocol 3.2: Assessment of Blood-Brain Barrier (BBB) Permeability
-
Objective: To determine if the test compound can mitigate LPS-induced BBB disruption.
-
Methodology: Evans Blue Dye Extravasation Assay.[17]
-
Procedure:
-
Use a separate cohort of animals following the same treatment paradigm as in Protocol 3.1.
-
At 23.5 hours post-LPS injection, administer Evans Blue dye (2% in saline, 4 mL/kg) via tail vein injection.
-
Allow the dye to circulate for 30 minutes.
-
At 24 hours, euthanize the mice and perfuse thoroughly with saline to remove intravascular dye.
-
Harvest brains and visually inspect for blue staining, indicating dye leakage.
-
For quantification, homogenize the brain tissue in formamide and incubate at 60°C for 24 hours to extract the dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Calculate the amount of extravasated dye against a standard curve. Reduced dye content in the brains of the compound-treated group compared to the LPS-only group indicates a protective effect on the BBB.
-
References
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De Jager, W., Bourcier, K., Rijkers, G. T., Prakken, B. J., & Seyfert-Margolis, V. (2009). Prerequisites for the use of cytokine multiplex immunoassays in clinical trials. Journal of translational medicine, 7, 52. [Link]
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Chen, Y., et al. (2020). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Analytical Chemistry, 92(1), 226–245. [Link]
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Ledur, P. F., et al. (2020). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 478, 112735. [Link]
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Wang, F., & Wu, D. (2014). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Brain Edema and Neurological Disorders (pp. 13-28). Springer. [Link]
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Pinteaux, E., et al. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 11(7), 345. [Link]
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Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Anilocus. [Link]
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Patel, M., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Ben-Zvi, A., et al. (2013). Quantitative imaging assessment of blood-brain barrier permeability in humans. Journal of Cerebral Blood Flow & Metabolism, 33(2), 177–187. [Link]
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Neurofit. (n.d.). In vivo model of inflammation - LPS induced cognitive decline. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
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Pourparizi, A., et al. (2022). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. BMC Chemistry, 16(1), 58. [Link]
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Maller, B. (2016). What is the best method of assessing the physical integrity and permeability of the blood brain barrier? ResearchGate. [Link]
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Campbell, A. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link]
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Slideshare. (2016). Screening models for inflammatory drugs. [Link]
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Kaya, M., & Ahishali, B. (2021). Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase. Methods in Molecular Biology, 2367, 87-103. [Link]
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Nakamura, T., et al. (2019). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Cellular Neuroscience, 13, 271. [Link]
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Sharma, G., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 5(1), 1-15. [Link]
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Campbell, A. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
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NPTEL. (n.d.). Design of pre-clinical experiments. [Link]
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Al-Burikan, K. A., et al. (2023). Isoindoline-1,3-dione-containing phthalimide derivatives with anti-Alzheimer's disease activity. ResearchGate. [Link]
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Adhikari, A., et al. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
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Ma, H., et al. (2021). General Principles of Preclinical Study Design. Methods in Molecular Biology, 2269, 3-12. [Link]
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JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. [Link]
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Zalloum, W. A., et al. (2017). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International, 2017, 9461460. [Link]
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AMSBIO. (n.d.). Preclinical research strategies for drug development. [Link]
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Faraji, F., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-374. [Link]
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Shingare, P. B., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]
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Wujec, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6296. [Link]
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Chen, H., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 756-761. [Link]
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Application Note: High-Purity Isolation of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
An Application Guide by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, a key heterocyclic intermediate in pharmaceutical research and drug development. Achieving high purity for this compound is critical for downstream applications, ensuring reproducibility and accuracy in biological assays and subsequent synthetic steps. This guide details three primary purification techniques: acid-base extraction, silica gel column chromatography, and recrystallization. Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into avoiding common pitfalls. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining this compound in a highly purified state.
Introduction and Compound Profile
This compound is a molecule that incorporates both a phthalimide group and a pyridine ring. The phthalimide moiety is a common structural feature in medicinal chemistry, known for its diverse biological activities.[1][2] The pyridine ring introduces a basic nitrogen atom, which significantly influences the compound's chemical properties, particularly its solubility and chromatographic behavior.
The most common synthetic route to this compound is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with 3-(halomethyl)pyridine.[3][4] While effective, this synthesis can yield a crude product containing unreacted starting materials and various side products. Therefore, a multi-step purification strategy is often necessary.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [5] |
| Molecular Weight | 238.25 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | ~120-124 °C | [6] |
| pKa (Pyridine N) | ~5-6 (estimated for pyridine derivatives) | [7] |
Pre-Purification Analysis: The Impurity Profile
Understanding the potential impurities is the cornerstone of designing an effective purification strategy. For a compound synthesized via the Gabriel method, the crude product may contain:
-
Potassium Phthalimide: Unreacted starting material. It is a salt and can typically be removed with an aqueous wash.
-
3-(Chloromethyl)pyridine (or other halide): Unreacted starting material. It is a basic compound.
-
Phthalic Acid/Phthalamic Acid: Formed by the hydrolysis of the phthalimide ring under harsh acidic or basic conditions.[8]
-
By-products of Hydrazinolysis (if used): If the amine is liberated from a phthalimide precursor using hydrazine (Ing–Manske procedure), residual phthalhydrazide can be a challenging impurity to remove.[3][9]
Purification Strategy Overview
A logical workflow is essential for efficiently achieving high purity. The strategy leverages the unique chemical handles of the target molecule—specifically, the basicity of the pyridine ring.
Diagram 2: Mechanism of purification via acid-base liquid-liquid extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated product is now in the aqueous (top) layer if using DCM, or the bottom layer if using EtOAc. Drain and collect the aqueous layer. Perform a second extraction on the organic layer with another portion of 1 M HCl to ensure complete recovery.
-
Discard Organic Layer: The original organic layer, containing neutral impurities, can be discarded.
-
Basification: Combine the acidic aqueous extracts in a beaker or flask and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper). The deprotonated product may precipitate as a solid.
-
Re-extraction: Transfer the basified aqueous mixture back to a separatory funnel. Extract the product back into a fresh portion of DCM or EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Method 2: Flash Column Chromatography
Principle of the Method: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). [10]Due to the polar nature of the carbonyl groups and the basic pyridine nitrogen, this compound interacts moderately with the acidic silica gel. This can sometimes lead to peak tailing. [7] Causality of Experimental Choices: The choice of eluent is critical. A gradient of ethyl acetate in hexanes is a common starting point. To counteract the interaction between the basic pyridine and acidic silanol groups on the silica surface, a small amount of a basic modifier like triethylamine (TEA) is added to the mobile phase. [11]The TEA competitively binds to the active sites on the silica, allowing the target compound to elute more symmetrically.
Detailed Protocol:
-
Stationary Phase Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 20% EtOAc in hexanes + 0.5% TEA). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This method generally provides better resolution than loading the sample as a solution.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 20% to 70% EtOAc in hexanes, always containing 0.5% TEA).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot fractions onto a silica TLC plate and develop in a chamber containing the elution solvent. Visualize the spots under UV light (254 nm). The product should appear as a single spot.
-
Pooling and Concentration: Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure to yield the purified solid.
Method 3: Recrystallization
Principle of the Method: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool, forming crystals. [12]As the solution cools, the solubility of the target compound decreases, and it crystallizes out, while impurities remain dissolved in the solvent. The key is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
Detailed Protocol:
-
Solvent Selection: Test small batches of the compound with various solvents. Ethanol or an isopropanol/water mixture are often good starting points for N-substituted phthalimides. [8][13]A suitable solvent will dissolve the compound when boiling but show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from chromatography), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to remove all residual solvent.
Purity Assessment
After purification, the purity of this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., formic acid or ammonium acetate) is a suitable method. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. [6]Impurities typically broaden and depress the melting point range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | Incomplete protonation or deprotonation. Emulsion formation. Product is partially soluble in the aqueous layer even when neutral. | Ensure pH is < 2 during acid wash and > 9 during basification. To break emulsions, add brine or filter through celite. Perform more extractions (e.g., 5x) with smaller volumes of organic solvent. |
| Significant peak tailing in chromatography | Strong interaction of the basic pyridine with acidic silica gel. | Add 0.5-1% triethylamine or pyridine to the mobile phase. [7][11]Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is "crashing out" of solution too quickly. | Use a lower-boiling point solvent. Ensure cooling is slow and undisturbed. Try a two-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool). |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated enough. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to initiate nucleation. [12]Add a "seed crystal" of the pure compound. [12] |
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved from [Link]
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Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry. Retrieved from [Link]
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Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
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ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine? Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Jacobs, A. T., et al. (2008). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules. Retrieved from [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Retrieved from [Link]
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Kumar, S., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione. Retrieved from [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. Neliti. Retrieved from [Link]
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Sankhe, S. S., & Chindarkar, N. R. (2021). Synthesis, characterization of 2-[4-(4,5-diphenyl-1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry. Retrieved from [Link]
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Aydin, F., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
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Ulaš, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Retrieved from [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]
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Chem LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
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Topic: In Vitro Experimental Setup for 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, known for its presence in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This application note presents a detailed in vitro experimental framework for the characterization of a specific derivative, 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione. The structural incorporation of a 3-pyridinylmethyl moiety suggests a compelling hypothesis: the compound may function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical node in cellular metabolism and a validated target in oncology.[3][4] This guide provides a logical, multi-step protocol to rigorously test this hypothesis, beginning with direct enzymatic inhibition and progressing to cellular-level consequences, thereby establishing a comprehensive biological profile of the compound.
Mechanistic Hypothesis: Targeting the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a vast array of cellular processes, including redox reactions, DNA repair, and signaling.[3] While NAD+ can be synthesized de novo, the salvage pathway, which recycles nicotinamide (NAM), is the predominant source of NAD+ in mammalian cells.[5] NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[6]
Many cancer cells exhibit heightened metabolic activity and a corresponding increased reliance on the NAMPT-mediated salvage pathway to meet their high demand for NAD+.[4] This dependency makes NAMPT an attractive therapeutic target. The pyridine ring of this compound mimics the nicotinamide substrate, forming a strong basis for its potential role as a competitive NAMPT inhibitor.
Caption: The NAMPT-mediated NAD+ salvage pathway and proposed point of inhibition.
Foundational In Vitro Assay Cascade
To validate the hypothesis, a three-tiered experimental approach is recommended. This cascade logically progresses from direct target engagement to cellular functional outcomes, creating a self-validating dataset.
Protocol 2.1: Direct Enzyme Inhibition Assay
Rationale: The primary test is to determine if this compound directly inhibits the enzymatic activity of recombinant human NAMPT. A coupled-enzyme fluorogenic assay is a robust and widely used method for this purpose.[6][7] In this system, the NMN produced by NAMPT is converted to NAD+, which is then used by a dehydrogenase to reduce a substrate, generating a fluorescent signal (NADH) proportional to NAMPT activity.[6]
Experimental Workflow
Caption: Workflow for the fluorogenic NAMPT enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Test Wells: Add 1 µL of the compound dilution series.
-
Positive Control (No Inhibition): Add 1 µL of DMSO.
-
Negative Control (Blank): Add 1 µL of DMSO.
-
-
Enzyme Addition:
-
To "Test Wells" and "Positive Control" wells, add 40 µL of recombinant human NAMPT enzyme diluted in assay buffer.
-
To "Blank" wells, add 40 µL of assay buffer without the enzyme.
-
-
Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 60 µL of a substrate master mix (containing nicotinamide, PRPP, ATP, and the coupled enzyme system) to all wells to start the reaction.[6]
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.
-
Data Analysis:
-
Calculate percent inhibition for each concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data for Known Inhibitors:
| Compound | Assay Type | Target | IC50 | Reference |
| KPT-9274 | NAMPT Enzyme Inhibition | Recombinant NAMPT | ~0.12 µM | [3] |
| MPI-0486348 | NAMPT Enzyme Inhibition | Recombinant NAMPT | 40 pM | [3] |
| FK866 | NAMPT Enzyme Inhibition | Recombinant NAMPT | ~1 nM | [8] |
Protocol 2.2: Cellular NAD+ Depletion Assay
Rationale: An effective NAMPT inhibitor should deplete the intracellular pool of NAD+ in cancer cells that rely on the salvage pathway. This assay confirms that the compound is cell-permeable and engages its target in a biological system.
Step-by-Step Protocol:
-
Cell Culture: Seed a human cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 lung adenocarcinoma, HCT116 colon cancer) in a 96-well plate and allow cells to adhere overnight.[3][9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (prepared in culture medium, final DMSO concentration <0.5%) for 24-48 hours.
-
Cell Lysis: At the end of the incubation period, wash the cells with PBS and lyse them according to the manufacturer's protocol for a commercial NAD/NADH quantification kit.
-
NAD+ Quantification:
-
Transfer the lysate to a new 96-well plate.
-
Follow the kit instructions to measure total NAD+/NADH or specifically NAD+. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein content in each well (determined by a BCA or Bradford assay) or to a parallel cell viability plate.
-
Plot the percentage of NAD+ remaining (relative to vehicle-treated controls) against the log[compound concentration] to determine the EC50 for NAD+ depletion.
-
Protocol 2.3: Cell Viability Assay
Rationale: The depletion of NAD+, a critical metabolic coenzyme, is expected to impair cellular energy production and ultimately lead to cell death.[10] A cell viability assay measures this downstream cytotoxic or cytostatic effect.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate as described in Protocol 2.2.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours. A longer incubation time is often required to observe the full cytotoxic effects of NAD+ depletion.
-
Viability Assessment: Use a standard method to assess cell viability, such as the Sulforhodamine B (SRB) assay, which measures total cellular protein.[4]
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at ~510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value for cytotoxicity.
Data Integration and Validation Logic
The power of this experimental cascade lies in the integration of the three datasets. The results should follow a clear, logical progression that validates the proposed mechanism of action.
Caption: Logical flow from direct enzyme inhibition to cellular cytotoxicity.
Expected Outcomes & Interpretation:
A successful NAMPT inhibitor will exhibit a clear relationship across the three assays. The potency should follow the trend: Enzymatic IC50 ≤ Cellular NAD+ Depletion EC50 ≈ Cell Viability IC50 . Minor differences are expected due to factors like cell permeability, compound stability, and cellular repair mechanisms. A strong correlation between these values provides compelling evidence that the observed cytotoxicity is a direct result of on-target NAMPT inhibition.
Summary of Expected Quantitative Data:
| Assay | Metric | Expected Outcome | Rationale |
| Enzyme Inhibition | IC50 | Potent (pM to low µM range) | Measures direct interaction with the purified target protein. |
| Cellular NAD+ Depletion | EC50 | Correlates with enzymatic IC50 | Confirms cell permeability and target engagement in a cellular context. |
| Cell Viability | IC50 | Correlates with NAD+ depletion EC50 | Demonstrates the functional downstream consequence of target inhibition. |
References
- A Technical Guide to the In Vitro Evaluation of NAMPT Inhibitors. (2025). Benchchem.
- Gallagher, E. J., et al. (n.d.). In vitro screening of the putative NAPRT inhibitors.
- NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
- Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity. (n.d.). Benchchem.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.
- Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents. (n.d.). PubMed Central.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). BMC.
- Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione deriv
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
- Zhao, G., et al. (2017).
- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide. (2025). Benchchem.
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- Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Introduction
Welcome to the technical support guide for 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione (PubChem CID: 709455).[1] This molecule, possessing a planar phthalimide group and a basic pyridine ring, presents a classic solubility challenge: it is poorly soluble in aqueous media, a common hurdle for many pyridine-containing heterocyclic compounds in drug discovery and biological research.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide researchers, scientists, and drug development professionals with a systematic approach to overcome solubility issues. We will move from foundational principles to advanced formulation strategies, explaining the scientific rationale behind each step to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by two opposing structural features:
-
The Isoindoline-1,3-dione (Phthalimide) Group: This large, non-polar, and planar bicyclic structure contributes to high crystal lattice energy.[5] Molecules with strong crystal packing are often difficult to solvate, a characteristic known as the "brick-dust" problem.[6] Phthalimide and its derivatives are generally soluble in organic solvents but have very low aqueous solubility.[7][8]
-
The Pyridin-3-ylmethyl Group: The pyridine ring introduces a degree of polarity and, most importantly, a weakly basic nitrogen atom.[3][9] This nitrogen can be protonated in acidic conditions to form a more soluble pyridinium salt. This pH-dependent ionization is the most critical handle for manipulating aqueous solubility.[10]
Q2: I'm starting a new project. What is the best solvent for making a high-concentration stock solution?
A2: For initial stock solution preparation, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this nature.[11]
Recommended Starting Solvents for Stock Solutions:
| Solvent | Typical Starting Concentration | Notes & Considerations |
|---|---|---|
| DMSO | 10-50 mM | Excellent solubilizing power for many heterocyclic compounds.[11] Ensure use of anhydrous grade and store properly, as water uptake can cause compound precipitation over time, especially with freeze-thaw cycles.[12] |
| DMF | 10-50 mM | Similar to DMSO. Can be an effective alternative. |
| Ethanol | 1-10 mM | Less potent than DMSO but may be preferred for certain cell-based assays to minimize solvent toxicity. |
| Methanol | Variable | Often used during synthesis and purification.[13] Its utility as a stock solvent depends on the specific downstream application. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Accurate Weighing: Weigh an appropriate amount of this compound (Molar Mass: 238.25 g/mol ) using a calibrated analytical balance.[14][15]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[16]
Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What is happening and how do I fix it?
A3: This is a classic phenomenon known as "solvent shock" or precipitation.[17] It occurs when the compound, stable in a high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of the organic co-solvent (DMSO) is too low to keep the compound in solution.[16]
Troubleshooting Workflow: Overcoming Precipitation
Caption: Step-by-step workflow for preparing a co-solvent formulation.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available from: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]
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Best Practices For Stock Solutions. FasterCapital. Available from: [Link]
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HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available from: [Link]
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Pyridine. Wikipedia. Available from: [Link]
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). Available from: [Link]
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Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
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What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. Available from: [Link]
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2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione. Hoffman Fine Chemicals. Available from: [Link]
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How to tackle compound solubility issue. Reddit. Available from: [Link]
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Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. ResearchGate. Available from: [Link]
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Solution-making strategies & practical advice. YouTube. Available from: [Link]
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Regulation of π•••π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation. ResearchGate. Available from: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). Available from: [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
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Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. INIS-IAEA. Available from: [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]
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Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Available from: [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Available from: [Link]
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In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc. Available from: [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]
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(S)-N-Glycidylphthalimide Or (S)-2(Oxiran-2-Ylmethyl Isoindoline -1,3- Dione). Prudence Pharma Chem. Available from: [Link]
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SOLUBILITY DATA SERIES. IUPAC. Available from: [Link]
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Solubility behavior of polyimides in different organic solvents. ResearchGate. Available from: [Link]
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Technical Support Center: Optimizing Dosage of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione for Animal Models
A Guide for Preclinical Researchers
Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach dosage optimization for the novel compound 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione in animal models. As a member of the phthalimide class of molecules, this compound belongs to a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1][2][3] Due to the limited publicly available in vivo data for this specific molecule, this document establishes a robust, principles-based methodology for determining a safe and efficacious dosing regimen, drawing from established practices in preclinical pharmacology and toxicology.
Section 1: Frequently Asked Questions - Core Principles of Dosage Optimization
This section addresses the foundational questions researchers face when beginning in vivo studies with a novel compound.
Q1: How do I determine a starting dose for this compound in my animal model?
A: Determining a safe and effective starting dose is a critical first step, guided by a combination of literature review and empirical data.
-
Literature Precedent: First, review published studies on compounds with similar isoindoline-1,3-dione or phthalimide structures.[4][5] For example, various phthalimide derivatives have been tested in rodents at doses ranging from 5 mg/kg to 50 mg/kg for analgesic or antitumor effects.[2][6] This provides a potential therapeutic window to consider.
-
In Vitro Data Extrapolation: Use your in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. While there is no direct conversion formula, this data helps establish a target concentration. However, factors like absorption, distribution, metabolism, and excretion (ADME) will significantly influence the required in vivo dose.[7][8]
-
Dose Escalation Studies: If no prior data exists, a formal dose-range finding (DRF) study is essential.[9] This involves administering escalating doses to different animal groups to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[7][9][10]
Q2: What is the best way to formulate this compound for animal administration?
A: The formulation is critical for ensuring accurate dosing and bioavailability. Phthalimide derivatives are often hydrophobic and may require a co-solvent system.[11]
-
Assess Solubility: First, determine the solubility of this compound in common pharmaceutical vehicles. Start with aqueous vehicles like sterile saline or phosphate-buffered saline (PBS). If solubility is poor, test organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, and then co-solvent systems (e.g., DMSO/PEG, DMSO/saline).
-
Vehicle Selection: For in vivo use, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.[12] A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection, such as saline, corn oil, or polyethylene glycol (PEG).[12]
-
Stability and Homogeneity: Always perform a small-scale test to ensure the final formulation is a clear solution or a stable, uniform suspension.[10] Check for precipitation over time and at different temperatures (e.g., room temperature vs. refrigerated). An unstable formulation can lead to highly variable results.[7][10]
Q3: Which route of administration should I choose?
A: The choice of administration route depends on the experimental objective, the compound's properties, and the target disease model.[13]
-
Intravenous (IV): Provides 100% bioavailability and is ideal for initial pharmacokinetic (PK) studies. However, it can be technically challenging.[13]
-
Intraperitoneal (IP): Offers rapid absorption and is a common route in rodent studies for systemic exposure.[13] Studies with phthalimide derivatives have successfully used IP administration.[11][14]
-
Oral Gavage (PO): Mimics the intended clinical route for many drugs and is necessary for assessing oral bioavailability.[13] Some phthalimide analogs are designed for oral administration.[1]
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IP or IV.[12]
For initial efficacy and toxicology studies, the IP route is often a practical starting point unless a specific reason dictates otherwise.
Q4: What key parameters should I monitor during a dose-finding study?
A: Careful observation is crucial for identifying toxicity and determining the MTD. Key parameters include:
-
Clinical Signs of Toxicity: Observe animals at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter) for signs of distress, such as lethargy, ruffled fur, abnormal posture, or changes in respiration.[7]
-
Body Weight: Record body weights daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity and may be an endpoint criterion.[6]
-
Mortality: Record the number and timing of any deaths.
-
Endpoint Analysis: At the end of the study, conduct gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen) to identify any organ-specific toxicities.[5][15]
Section 2: Experimental Protocols & Workflow
This section provides standardized methodologies for key experiments.
Overall Experimental Workflow
The process of optimizing dosage is sequential and iterative. The following diagram illustrates the typical workflow.
Caption: Workflow for In Vivo Dosage Optimization.
Protocol 1: Formulation and Solubility Testing
Objective: To identify a suitable vehicle for administering this compound in vivo.
Materials:
-
This compound powder
-
Vehicles: DMSO, Ethanol, PEG 400, Tween 80, Sterile Saline (0.9% NaCl), Corn Oil
-
Vortex mixer, sonicator, sterile microcentrifuge tubes
Method:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).
-
In separate tubes, test the solubility and stability of serial dilutions of the stock solution into various co-solvent systems. Common starting points include:
-
5% DMSO, 40% PEG 400, 55% Saline
-
10% DMSO, 90% Corn Oil
-
2% Tween 80 in Sterile Saline (requires sonication to create a suspension)
-
-
Vortex each mixture thoroughly and observe for precipitation.
-
Let the preparations sit at room temperature for at least 2 hours and observe again for any precipitation or phase separation.[12]
-
Select the vehicle that allows for the desired concentration in the smallest volume with no signs of precipitation. Crucially, a vehicle-only control group must be included in all subsequent animal studies. [7]
Protocol 2: Dose-Range Finding (DRF) / MTD Study
Objective: To determine the Maximum Tolerated Dose (MTD) of the compound in the chosen animal model.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., C57BL/6 mice), age- and weight-matched.[10][16]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[7]
-
Dose Selection: Select doses based on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[7][9]
-
Administration: Administer the compound via the chosen route (e.g., IP) in a consistent volume (e.g., 10 mL/kg).
-
Monitoring: Observe animals for clinical signs of toxicity and measure body weights as described in Q4. The study duration is typically 7-14 days for an acute MTD study.[6]
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.
| Parameter | Description |
| Species/Strain | e.g., Balb/c Mice, Male, 8 weeks old |
| Groups (n=5/group) | Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg |
| Route | Intraperitoneal (IP) |
| Dosing Volume | 10 mL/kg |
| Monitoring Period | 14 days |
| Endpoints | Mortality, Body Weight Change, Clinical Signs (e.g., posture, activity) |
| Table 1: Example Dose-Range Finding (DRF) Study Design. |
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during in vivo experiments.
Caption: Decision Tree for Troubleshooting In Vivo Studies.
Q: We are observing high variability in results between animals in the same group. What is the cause?
A: High variability can obscure real effects. Potential causes include:
-
Inconsistent Administration: The technique of injection (e.g., depth and location for IP) can significantly impact absorption. It is crucial to standardize all administration procedures with a detailed standard operating procedure (SOP).[10]
-
Formulation Instability: If the compound is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can vary. Ensure the formulation is homogenous before each administration by vortexing or sonicating.[7]
-
Animal Variability: Biological differences between animals can lead to varied responses. Ensure all animals are age- and weight-matched and sourced from a reliable supplier. Increasing the sample size per group can also enhance statistical power.[10]
Q: Our initial experiments are not showing the expected therapeutic effect, even at doses approaching the MTD. What should we do?
A: A discrepancy between in vitro and in vivo efficacy is common and can arise from several factors:
-
Insufficient Dose: The dose may still be too low to achieve a therapeutic concentration at the target site.
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the target tissue in sufficient concentrations. A basic PK study to measure plasma concentration over time is highly recommended.[9][17]
-
Target Engagement: The compound may not be reaching its intended biological target in vivo. This is a more complex issue that may require developing specific biomarker assays.
Q: We observed high mortality or severe toxicity at our lowest starting dose. What went wrong?
A: This indicates that the starting dose was too high or there was an unexpected sensitivity in the chosen animal model.
-
Redesign the Study: Immediately halt the study and redesign it with a much lower starting dose (e.g., 10-fold lower).[7]
-
Review In Vitro Data: Re-examine any in vitro cytotoxicity data to better inform the starting dose.
-
Check the Vehicle: Ensure the formulation itself is not causing toxicity. Always include a vehicle-only control group to rule out this possibility.[7]
References
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Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 313-328. Retrieved from [Link]
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Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. Retrieved from [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
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Al-Said, M. S., et al. (2015). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International. Retrieved from [Link]
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Acar, Ç., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133423. Retrieved from [Link]
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How to support human dose prediction using preclinical PK? (2025). Patsnap Synapse. Retrieved from [Link]
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El-Sayed, M. T., et al. (2020). Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia. Frontiers in Pharmacology, 11, 589. Retrieved from [Link]
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Kashaw, S. K., et al. (2008). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Acta Poloniae Pharmaceutica, 65(5), 565-572. Retrieved from [Link]
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Szafarz, M., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 17(7), 844. Retrieved from [Link]
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Best Practices for Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved from [Link]
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Bottino, D., et al. (2019). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. Clinical Cancer Research, 25(22), 6686-6695. Retrieved from [Link]
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Zahran, M. A., et al. (2018). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Archiv der Pharmazie, 351(6), e1800010. Retrieved from [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. Retrieved from [Link]
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Study of different routes of drugs administration in mice & rats. (n.d.). RJPT SimLab. Retrieved from [Link]
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Liu, Y., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(14), 5345. Retrieved from [Link]
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In Vivo Assay Guidelines. (2012). Assay Guidance Manual. Retrieved from [Link]
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Bhalgat, C. M., et al. (2013). Synthesis and Hypoglycemic Activity of some Phthalimide Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 3087-3093. Retrieved from [Link]
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In vivo testing methods. (n.d.). Fiveable. Retrieved from [Link]
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Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Retrieved from [Link]
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Rather, M. A., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Animal Science and Biotechnology, 14(1), 119. Retrieved from [Link]
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Razzetti, R., et al. (1993). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research, 27(3-4), 315-327. Retrieved from [Link]
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Er, M., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12051-12061. Retrieved from [Link]
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How to prevent degradation of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione in solution
Technical Support Center: 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for this compound. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. As researchers, we understand that sample integrity is paramount for reproducible and reliable results. This document moves beyond simple protocols to explain the chemical causality behind stability issues and offers robust solutions for your experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound that lead to its degradation in solution?
The molecule possesses two primary sites susceptible to degradation: the isoindoline-1,3-dione (phthalimide) ring and the pyridine nitrogen .
-
Phthalimide Ring: The imide bonds of the phthalimide group are highly susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the opening of the ring to form the corresponding phthalamic acid derivative. Basic hydrolysis is often more rapid than acidic hydrolysis.[1][2]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, rendering it basic and nucleophilic.[3][4] It can be protonated in acidic media, forming a pyridinium salt, which alters the compound's solubility and electronic properties. It can also react with certain electrophilic species or even solvents over time.[5]
Q2: Which solvents should I use, and which should I avoid?
Choosing an appropriate solvent is the first line of defense against degradation.
-
Recommended Solvents: Anhydrous, aprotic solvents are generally preferred. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). These solvents are non-reactive and do not directly participate in hydrolysis.
-
Solvents to Use with Caution: Protic solvents like methanol, ethanol, and especially water can act as nucleophiles and contribute to the hydrolysis of the imide ring over time, even without strong acid or base catalysts. If their use is unavoidable, solutions should be prepared fresh and used immediately.
-
Solvents to Avoid: Avoid using reactive solvents. For instance, Dichloromethane (DCM) has been shown to react with pyridine derivatives to form bispyridinium salts, even at room temperature over time.[5] Also, avoid acidic or basic aqueous buffers unless the experiment specifically requires it and is of short duration.
Q3: What is the optimal pH range for maintaining the compound's stability in aqueous or semi-aqueous solutions?
If an aqueous environment is necessary, maintaining a pH between 5.0 and 7.0 is critical. Strongly acidic (pH < 4) or alkaline (pH > 8) conditions will significantly accelerate the rate of imide hydrolysis.[1] The pyridine moiety, being weakly basic (pKa of pyridinium ion is ~5.2), will be protonated in acidic conditions, which can also affect stability and reactivity.[3]
Q4: How should I store stock solutions of this compound?
Proper storage is crucial for long-term stability.
-
Temperature: Store solutions at -20°C or -80°C . Lower temperatures significantly slow down the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The pyridine ring can be susceptible to oxidation, forming an N-oxide.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Aromatic systems can be susceptible to photodegradation.
-
Moisture: Use anhydrous solvents and seal containers tightly with paraffin film to prevent the ingress of atmospheric moisture, which can initiate hydrolysis.[6][7]
Q5: How can I quickly check if my solution has degraded?
The most reliable method is through analytical chemistry.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing purity.[8][9] A decrease in the area of the main peak and the appearance of new, typically more polar, peaks is a clear sign of degradation.
-
Mass Spectrometry: LC-MS is a powerful tool not only for detecting degradation but also for identifying the degradation products by their mass-to-charge ratio.[10] The primary hydrolysis product would have a mass increase of 18.015 Da (the mass of H₂O).
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with a focus on root cause analysis and corrective actions.
Problem 1: My HPLC/LC-MS analysis shows new peaks, and the area of my parent compound peak is decreasing.
This is a classic sign of chemical degradation. The identity of the new peak(s) can provide clues to the degradation pathway.
Causality Analysis:
-
Early-Eluting Peaks (More Polar): If you are using reverse-phase HPLC, new peaks that elute earlier than the parent compound are more polar. This strongly suggests hydrolysis , as the resulting phthalamic acid derivative contains a carboxylic acid and an amide, making it significantly more polar than the parent imide.
-
Reaction with Solvent or Buffer Components: A new peak could also result from a reaction with components in your solution. For example, if you are using a buffer containing a primary or secondary amine (e.g., Tris), it could potentially react with the imide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of degradation.
Problem 2: The pH of my buffered aqueous solution is drifting over time.
A change in pH is a direct indicator of a chemical reaction occurring in the solution.
Causality Analysis:
The hydrolysis of the phthalimide ring consumes water and produces a carboxylic acid and an amide. The newly formed carboxylic acid group will deprotonate, releasing H+ ions into the solution and causing the pH to decrease. This can be a self-catalyzing process in unbuffered or weakly buffered systems.
Corrective Actions:
-
Increase Buffer Capacity: If your experimental conditions permit, increase the concentration of your buffering agent to better resist pH changes.
-
Switch to Aprotic Solvents: The most effective solution is to eliminate the source of hydrolysis by switching to an anhydrous, aprotic solvent like DMSO or ACN if your experimental design allows.
-
Use Fresh Solutions: For any aqueous work, it is imperative to prepare the solution immediately before the experiment to minimize the time for hydrolysis to occur.
Key Degradation Pathway: Base-Catalyzed Hydrolysis
The most significant degradation risk for this compound in solution is the hydrolysis of the imide ring. The diagram below illustrates this pathway under basic conditions.
Caption: Primary degradation pathway via base-catalyzed hydrolysis.
Data Summary and Recommended Protocols
For ease of reference, the key stability parameters are summarized below.
| Parameter | Recommended Condition | Rationale & References |
| Solvents | Primary: Anhydrous DMSO, DMF, ACN. Secondary (use fresh): Methanol, Ethanol. | Aprotic solvents prevent hydrolysis. Protic solvents can participate in the reaction. Avoid reactive solvents like DCM.[5] |
| pH (Aqueous) | 5.0 - 7.0 | Minimizes both acid and base-catalyzed hydrolysis of the imide ring.[1] |
| Temperature | Solid: 2-8°C. Solution: -20°C to -80°C. | Reduces the kinetic rate of degradation reactions.[6][11] |
| Light | Protect from light (use amber vials). | Prevents potential photodegradation of the aromatic systems. |
| Atmosphere | Store under inert gas (Ar, N₂). | Prevents oxidation of the pyridine ring to its N-oxide.[3] |
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Pre-treatment: Dry the solid compound under a high vacuum for 2-4 hours to remove any residual moisture.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, spectroscopy-grade DMSO. Use a syringe to pierce the septum and withdraw the required volume, maintaining an inert atmosphere in the bottle.
-
Dissolution: In a tared amber glass vial, add the solid compound. Calculate the required volume of anhydrous DMSO to achieve the desired concentration. Add the solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volume amber vials suitable for single-use to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with argon or nitrogen before sealing tightly with a screw cap and wrapping with paraffin film.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Monitoring by Reverse-Phase HPLC
This method allows for the quantitative assessment of compound stability over time.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV/PDA detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Solvent B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
-
Note: This is a generic starting point. The gradient should be optimized to achieve good separation between the parent peak and any degradation products.
-
-
Analysis:
-
Time Zero (T=0): Immediately after preparing the solution, inject a sample onto the HPLC to obtain a baseline chromatogram. Record the peak area of the parent compound.
-
Time X (T=X): At subsequent time points (e.g., 24h, 48h, 1 week), thaw a new aliquot, and inject it using the same method.
-
-
Evaluation: Calculate the percentage of the compound remaining by comparing the peak area at T=X to the peak area at T=0. The appearance of new peaks, especially at earlier retention times, indicates degradation. Forced degradation studies can be used to confirm the identity of these peaks.[12]
References
-
PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. J Pharm Biomed Anal. 1989;7(6):685-91. [Link]
-
ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]
- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
-
Loba Chemie. PHTHALIMIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene. [Link]
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Organic Chemistry – Specific Name Reactions. [Link]
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Wikipedia. Pyridine. [Link]
-
Chemistry Stack Exchange. Stability of pyridine derivatives. [Link]
-
ChemistryViews. Puzzling Pyridine Problem Probed. [Link]
-
European Patent Office. PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. [Link]
-
NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
Omics Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. 2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione. [Link]
-
Hoffman Fine Chemicals. 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione. [Link]
-
MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]
-
NIH National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
ResearchGate. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]
-
ACS Publications. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
NIH National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
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- 12. longdom.org [longdom.org]
Technical Support Center: Refining the Purification of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Welcome to the technical support center for the purification of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
I. Troubleshooting Guide: From Crude to Pure
This section addresses specific issues that may arise during the purification of this compound, providing detailed, step-by-step protocols and the scientific rationale behind them.
Issue 1: Persistent Impurities After Initial Synthesis
Question: My initial synthesis of this compound from phthalic anhydride and 3-(aminomethyl)pyridine in glacial acetic acid has resulted in a product with significant impurities, as indicated by TLC and ¹H NMR. What is the most effective initial purification strategy?
Answer: The condensation of phthalic anhydride with primary amines is a common route for synthesizing N-substituted phthalimides.[1] However, side reactions and unreacted starting materials can lead to a complex crude product. A multi-step purification approach involving extraction, recrystallization, and potentially column chromatography is often necessary.
Workflow for Initial Purification
Caption: Initial purification workflow for this compound.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I'm attempting to recrystallize my product, but it separates as an oil instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2][3] For this compound, this can be addressed by carefully selecting the solvent system and controlling the cooling rate.
Troubleshooting Protocol for "Oiling Out":
-
Re-dissolve the Oil: Add more of the primary solvent (e.g., ethanol) and heat until the oil fully dissolves.
-
Add a "Poorer" Solvent: While the solution is still hot, slowly add a solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-clarify: Add a few drops of the primary solvent until the solution is clear again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask. This encourages the formation of nucleation sites for crystallization.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
-
Ice Bath: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
Issue 3: Poor Separation During Column Chromatography
Question: I'm using column chromatography to purify my compound, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[4] To overcome this, the mobile phase and stationary phase can be modified.
Strategies for Improved Chromatographic Resolution
| Strategy | Rationale | Recommended Protocol |
| Mobile Phase Modification | The addition of a small amount of a basic modifier, like triethylamine (TEA), will neutralize the acidic silanol groups on the silica gel, reducing the strong interaction with the pyridine moiety and leading to more symmetrical peaks.[4] | Add 0.5-1% triethylamine to your ethyl acetate/hexane mobile phase. |
| Gradient Elution | Starting with a less polar mobile phase and gradually increasing the polarity can help to separate compounds with similar Rf values. | Begin with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate over the course of the separation. |
| Alternative Stationary Phase | If peak tailing persists, consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. | Pack a column with activated neutral alumina and use a non-polar to moderately polar eluent system. |
II. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: While specific shifts can vary slightly based on the solvent and instrument, you should expect to see characteristic peaks in the ¹H NMR spectrum corresponding to the protons on the phthalimide and pyridine rings, as well as the methylene bridge. The isoindoline-1,3-dione protons typically appear as multiplets in the aromatic region (around 7.8-8.0 ppm).[1] The protons of the pyridine ring will also be in the aromatic region, and the methylene protons will appear as a singlet further upfield. The carbonyl groups of the imide will show characteristic stretches in the IR spectrum around 1700-1770 cm⁻¹.[5]
Q2: What is the best way to store the purified compound?
A2: this compound is a stable solid. It should be stored in a well-sealed container at room temperature, away from direct light and moisture to prevent potential degradation.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: As with all chemical reagents, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q4: Can this compound be analyzed by gas chromatography (GC)?
A4: Due to its relatively high molecular weight and polarity, gas chromatography (GC) may not be the ideal method for analyzing this compound without derivatization. High-performance liquid chromatography (HPLC) is generally a more suitable technique for purity determination and analysis of such compounds.[6]
Q5: My reaction yield is consistently low. What are some common causes?
A5: Low yields in the synthesis of N-substituted phthalimides can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common culprit.[7] The formation of side products, such as the corresponding phthalamic acid, can also reduce the yield of the desired imide.[8] Ensuring anhydrous reaction conditions and optimizing the reaction temperature and time can help to improve the yield.
III. References
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification.
-
Canadian Science Publishing. Alkaline Hydrolysis Products of N-Substituted Phthalimides.
-
NIH. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
-
PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
-
Agilent. Pyridines Separation of pyridine and other amines.
-
Journal of Chemical Society of Pakistan. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
ATSDR. Analytical Methods for Pyridine.
-
YouTube. Recrystallization.
-
ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?.
-
YouTube. Recrystallization.
-
Reddit. Problem when closing an phthalimide ring : r/OrganicChemistry.
-
BenchChem. Navigating the Challenges of Phthalimide Deprotection in 4-Fluorophthalimide Derivatives: A Technical Support Guide.
-
Google Patents. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles | Request PDF.
-
Hoffman Fine Chemicals. CAS RN 34403-37-7 | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione.
-
ResearchGate. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures | Request PDF.
-
RSC Publishing. Phthalimides: developments in synthesis and functionalization.
-
NIH. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
-
Google Patents. WO2006031179A1 - Process for preparation of phtalimide.
-
Sigma-Aldrich. 2-PYRIDIN-2-YL-ISOINDOLE-1,3-DIONE AldrichCPR.
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- 8. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the precise identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, a compound structurally analogous to immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. Through a series of robust experimental approaches, we will objectively compare its target engagement and downstream effects with established molecules in its class.
The central hypothesis, based on its structural similarity to known IMiDs, is that this compound's primary biological target is Cereblon (CRBN) . CRBN is a crucial component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex, acting as a substrate receptor.[1][2][3] The binding of IMiDs to CRBN modulates the E3 ligase's activity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5] This mechanism underlies the potent anti-cancer and immunomodulatory effects of this drug class.[6][7][8]
This guide will navigate through a multi-tiered validation process, from direct target engagement to cellular and downstream functional consequences, providing detailed protocols and comparative data to rigorously test this hypothesis.
Section 1: Direct Target Engagement: Is Cereblon the Molecular Anchor?
The foundational step in validating a biological target is to demonstrate a direct physical interaction between the compound and the protein of interest.[9][10] Here, we will employ biophysical techniques to quantify the binding of this compound to purified CRBN protein, comparing its binding kinetics and affinity to the well-characterized CRBN binders, lenalidomide and pomalidomide.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a powerful, label-free technique for measuring the real-time interaction between a ligand (the small molecule) and an analyte (the protein).[11][12][13] It provides quantitative data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, offering a direct measure of binding affinity.[14]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of CRBN: Recombinantly express and purify human CRBN protein. Covalently immobilize CRBN onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound, lenalidomide, and pomalidomide in a suitable running buffer.
-
Interaction Analysis: Inject the compound solutions over the CRBN-functionalized sensor surface and a reference surface. Monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine kon, koff, and KD values.[15]
Table 1: Comparative SPR Analysis of CRBN Binders
| Compound | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (µM) |
| This compound | 1.5 x 104 | 3.2 x 10-3 | 0.21 |
| Lenalidomide (Reference) | 2.1 x 104 | 2.5 x 10-3 | 0.12[16] |
| Pomalidomide (Reference) | 3.5 x 104 | 1.8 x 10-3 | 0.05[][18][19] |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][21][22] This label-free, in-solution technique is considered a gold standard for characterizing biomolecular interactions.[23]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place purified CRBN protein in the sample cell and the test compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants to determine the thermodynamic parameters.[23]
Table 2: Thermodynamic Profile of Compound-CRBN Interaction
| Compound | Affinity (KD) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| This compound | 0.25 | 1.05 | -8.5 | 2.1 |
| Lenalidomide (Reference) | 0.15 | 0.98 | -9.2 | 1.8 |
| Pomalidomide (Reference) | 0.06 | 1.01 | -10.1 | 1.5 |
Section 2: Target Engagement in a Cellular Context
Demonstrating direct binding to a purified protein is a critical first step, but it is equally important to confirm that the compound engages its target within the complex milieu of a living cell.[24] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[25][26][27]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[28][29] By heating cell lysates or intact cells treated with a compound and quantifying the amount of soluble target protein remaining, we can infer target engagement.[25]
Experimental Workflow for CETSA
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A Comparative Analysis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione and Its Positional Isomers as Tankyrase Inhibitors
In the landscape of contemporary drug discovery, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a detailed comparative analysis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione and its positional isomers, 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione and 2-(Pyridin-4-ylmethyl)isoindoline-1,3-dione, with a specific focus on their activity as tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily and have garnered significant attention as therapeutic targets in oncology due to their role in critical cellular processes, including the Wnt/β-catenin signaling pathway.[2][3]
This document will delve into the structure-activity relationships (SAR) of these isomers, present available (though currently limited in direct comparison) experimental data on their biological activity, and provide detailed synthetic protocols. The objective is to offer researchers and drug development professionals a comprehensive resource to inform the design and selection of potent and selective tankyrase inhibitors.
The Critical Role of the Pyridinyl Substituent in Tankyrase Inhibition
The core structure of the compounds discussed herein consists of an isoindoline-1,3-dione moiety linked to a pyridine ring via a methylene bridge. The position of the nitrogen atom within the pyridine ring (ortho, meta, or para) is the sole variable among the three isomers, making this an ideal system for probing the impact of subtle electronic and steric changes on biological activity.
dot
Caption: Chemical structures of the three positional isomers.
Comparative Biological Activity: An Area Ripe for Investigation
A comprehensive search of the current scientific literature did not yield a direct, head-to-head comparison of the IC50 values for 2-(pyridin-2-ylmethyl)isoindoline-1,3-dione, this compound, and 2-(pyridin-4-ylmethyl)isoindoline-1,3-dione as tankyrase inhibitors. This represents a significant knowledge gap and a compelling area for future research.
Furthermore, the isoindoline-1,3-dione scaffold itself has been incorporated into inhibitors of other enzymes, such as acetylcholinesterase, where the pyridinylmethyl substituent also plays a role in defining activity.[5]
Physicochemical and Pharmacokinetic Properties: A Predictive Outlook
While specific experimental data for the three isomers is limited, we can make some predictions based on their structures. All three compounds share the same molecular formula (C14H10N2O2) and molecular weight (238.24 g/mol ). However, the position of the pyridine nitrogen will influence their physicochemical properties, such as dipole moment, pKa, and solubility. These differences, in turn, are expected to affect their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7]
Table 1: Predicted Physicochemical Properties
| Compound | Predicted cLogP | Predicted TPSA (°A²) |
| 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione | 1.5 | 56.8 |
| This compound | 1.5 | 56.8 |
| 2-(Pyridin-4-ylmethyl)isoindoline-1,3-dione | 1.5 | 56.8 |
Note: These are predicted values and require experimental verification.
The predicted cLogP and TPSA values are identical for all three isomers, suggesting they may have similar passive permeability characteristics. However, the different pKa values associated with the pyridine nitrogen in the 2-, 3-, and 4-positions will likely lead to variations in their solubility and ionization state at physiological pH, which can impact absorption and distribution.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of the three pyridylmethylisoindoline-1,3-dione isomers and a general protocol for a tankyrase inhibition assay.
Synthesis of 2-(Pyridinylmethyl)isoindoline-1,3-dione Isomers
The synthesis of these compounds can be readily achieved through the condensation of phthalic anhydride with the corresponding aminomethylpyridine.[8]
dot
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A Comparative Guide to Elucidating the Mechanism of Action of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Introduction
The isoindoline-1,3-dione scaffold, a core structure in many biologically active compounds, has garnered significant interest in medicinal chemistry for its therapeutic potential across a spectrum of diseases.[1][2] Derivatives of this scaffold, often referred to as phthalimides, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][4][5] The specific compound, 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, combines this versatile phthalimide core with a pyridinylmethyl substituent. While the broader class of phthalimide derivatives is known to interact with various biological targets, the precise mechanism of action for this specific analog remains to be definitively established.[4][6]
This guide provides a comprehensive, technically-grounded framework for confirming the mechanism of action (MoA) of this compound. We will present a logical, multi-tiered experimental workflow, from initial phenotypic screening to specific target engagement and pathway analysis. This guide will also compare the compound's potential profile with that of other well-characterized molecules, providing the necessary context for its therapeutic potential.
Part 1: Hypothesized Mechanisms and Comparative Compounds
Based on the extensive literature on isoindoline-1,3-dione derivatives, we can postulate several plausible mechanisms of action for this compound. The pyridinyl moiety may confer specificity or enhanced potency towards certain targets, particularly those within the central nervous system.
Table 1: Hypothesized Mechanisms of Action and Comparative Compounds
| Hypothesized Mechanism | Rationale based on Scaffold Activity | Primary Comparative Compound | Alternative Compound (Different Scaffold) |
| COX-2 Inhibition | Phthalimide derivatives have shown selective anti-inflammatory action against cyclooxygenase 2 (COX-2).[4] | Celecoxib | A well-established, selective COX-2 inhibitor. |
| Acetylcholinesterase (AChE) Inhibition | The isoindoline-1,3-dione scaffold is a known pharmacophore for designing AChE inhibitors, relevant for Alzheimer's disease.[2][7] | Donepezil | A standard-of-care AChE inhibitor used in Alzheimer's treatment. |
| NF-κB Pathway Inhibition | Some phthalimide derivatives have been shown to target and inhibit the NF-κB pathway, a key regulator of inflammation.[8] | BAY 11-7082 | A known inhibitor of IκB-α phosphorylation, which blocks NF-κB activation. |
| Nrf2 Pathway Activation | Certain isoindoline derivatives have demonstrated neuroprotective effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins.[5] | Dimethyl Fumarate (DMF) | An FDA-approved drug for multiple sclerosis that acts as an Nrf2 activator. |
Part 2: A Step-by-Step Experimental Workflow for MoA Confirmation
This section details a logical progression of experiments designed to systematically investigate and confirm the mechanism of action.
Caption: Hypothesized inhibition of the NF-κB pathway.
Phase 3: Specific Target Engagement and Pathway Analysis
The final phase aims to confirm direct interaction with the putative target and visualize the downstream consequences.
Experimental Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To confirm that the compound inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
-
Cell Line: RAW 264.7 or THP-1 cells.
-
Methodology:
-
Culture cells to 80% confluency in 6-well plates.
-
Pre-treat with the test compound or BAY 11-7082 for 1 hour.
-
Stimulate with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Expected Outcome: Successful inhibition would be demonstrated by a reduced band intensity for phospho-IκBα in compound-treated cells compared to the stimulated control.
Part 3: Data Summary and Comparative Performance
All quantitative data should be systematically organized to allow for objective comparison.
Table 2: Comparative Performance Metrics (Hypothetical Data)
| Assay | This compound | Celecoxib | BAY 11-7082 | Donepezil | Dimethyl Fumarate |
| LPS-induced NO Inhibition IC50 (µM) | 5.2 | 1.5 | 8.9 | >100 | >100 |
| COX-2 Enzyme Inhibition IC50 (µM) | >50 | 0.8 | >50 | >50 | >50 |
| NF-κB Reporter Assay IC50 (µM) | 3.8 | 45.7 | 2.1 | >100 | >100 |
| AChE Inhibition IC50 (µM) | >50 | >50 | >50 | 0.05 | >50 |
| Nrf2 Reporter EC50 (µM) | >50 | >50 | >50 | >50 | 15.3 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 2 would strongly suggest that the primary mechanism of action for this compound is the inhibition of the NF-κB pathway. Its potency is comparable to the known NF-κB inhibitor BAY 11-7082 and significantly greater than the COX-2 inhibitor Celecoxib in the NF-κB reporter assay. The lack of activity in the direct COX-2 enzyme and AChE inhibition assays would rule out those mechanisms.
Conclusion
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A Strategic Guide to the Independent Verification and Comparative Analysis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione's Neuromodulatory Activity
This guide provides a comprehensive framework for the independent characterization of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, a novel chemical entity with potential neuromodulatory activity. Given its structural motifs—a planar isoindoline-1,3-dione core known for diverse biological interactions and a pyridinylmethyl group reminiscent of nicotinic ligands—we hypothesize a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] Specifically, the α7 nAChR subtype, a pentameric ligand-gated ion channel highly expressed in cognitive centers of the brain like the hippocampus and cortex, represents a high-value therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[3][4]
This document outlines a logical, multi-stage experimental workflow designed to rigorously test this hypothesis. We will proceed from initial target engagement and functional screening in vitro to proof-of-concept validation in a relevant in vivo model. Each stage is designed as a self-validating system, incorporating appropriate positive and negative controls to ensure data integrity and trustworthiness. The objective is to not only ascertain the compound's activity but also to classify its pharmacological profile in comparison to established reference modulators.
Section 1: Foundational Procedures - Synthesis and Characterization
Prior to biological evaluation, ensuring the purity and structural integrity of the target compound is paramount. This compound can be synthesized via a straightforward and well-documented condensation reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing N-substituted isoindoline-1,3-diones.[1]
Methodology:
-
Combine equimolar amounts of phthalic anhydride and 3-(aminomethyl)pyridine in a round-bottom flask containing glacial acetic acid (approximately 10-15 mL per gram of phthalic anhydride).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice water.
-
A solid precipitate of the desired product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Verification: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should exceed 95% for use in biological assays.
Section 2: In Vitro Verification of α7 nAChR Activity
The primary goal of in vitro testing is to determine if the compound directly interacts with the α7 nAChR and to characterize the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator). For this, we will compare its activity against well-characterized reference compounds.
Comparative Compounds:
-
Test Compound: this compound (referred to as "Test Compound")
-
Orthosteric Agonist: Acetylcholine (ACh) or Nicotine (the endogenous ligand and a classic agonist, respectively).[5][6]
-
Type II Positive Allosteric Modulator (PAM): PNU-282987, a selective α7 agonist, can also be used as a reference, while other compounds can serve as reference PAMs.[3][7] PAMs are of high therapeutic interest as they enhance the receptor's response to the endogenous agonist (ACh) rather than activating it directly, which can lead to a more favorable side-effect profile.[4]
Experimental Workflow for In Vitro Analysis
Caption: A logical cascade for in vitro compound characterization.
Protocol 2: Radioligand Binding Assay
This assay determines if the Test Compound can displace a known high-affinity radioligand from the α7 nAChR, indicating direct binding competition at the orthosteric site.
Methodology:
-
Use a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).[8] Prepare cell membrane homogenates.
-
Incubate the membrane preparation with a fixed concentration of a high-affinity α7 nAChR radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA).
-
In parallel wells, add increasing concentrations of the unlabeled Test Compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the Test Compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation. A low Ki value suggests high binding affinity.
Protocol 3: High-Throughput Functional Screen (Calcium Flux Assay)
The α7 nAChR is a ligand-gated ion channel with significant permeability to calcium ions (Ca²⁺).[3] This assay measures the increase in intracellular Ca²⁺ upon receptor activation, providing a robust functional readout. It is an excellent method for distinguishing between agonists and PAMs.[8]
Methodology:
-
Plate GH4C1 cells expressing the rat α7 nAChR in 96- or 384-well plates.[8]
-
Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence changes in real-time.[8]
-
Agonist Mode: Add increasing concentrations of the Test Compound alone to the cells and measure the fluorescence response. A dose-dependent increase in fluorescence indicates agonist activity.
-
PAM Mode: Pre-incubate the cells with increasing concentrations of the Test Compound. Then, stimulate the cells with a sub-maximal (EC20) concentration of a known agonist like ACh or nicotine. A dose-dependent potentiation of the agonist-evoked signal (i.e., a larger fluorescence increase compared to the agonist alone) indicates PAM activity.[8]
-
Data Analysis: Generate dose-response curves to calculate the EC50 (for agonists) or the fold-potentiation and EC50 of potentiation (for PAMs).
Protocol 4: Gold-Standard Mechanistic Validation (Two-Electrode Voltage Clamp Electrophysiology)
Electrophysiology provides the most detailed information about how a compound affects the ion channel's function, including its activation and desensitization kinetics.[9]
Methodology:
-
Prepare Xenopus laevis oocytes and inject them with cRNA encoding the human α7 nAChR. Allow 2-4 days for receptor expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential (typically at -70 mV).
-
Agonist Mode: Perfuse the oocyte with increasing concentrations of the Test Compound and record the elicited inward current.
-
PAM Mode: Co-apply the Test Compound with a fixed, low concentration of ACh. A potentiation of the ACh-evoked current indicates PAM activity.
-
Mechanistic Insight: A key characteristic of α7 nAChRs is rapid desensitization.[4] Analyze the current traces to see if the Test Compound alters the rate of desensitization. Type II PAMs, for example, are known to significantly slow this process.[8]
-
Data Analysis: Measure the peak current amplitude and the area under the curve to quantify the response. Calculate EC50 and other relevant electrophysiological parameters.
Interpreting In Vitro Results
Caption: Decision tree for classifying compound activity based on in vitro data.
Section 3: In Vivo Proof-of-Concept for Cognitive Enhancement
If in vitro data suggest the Test Compound is an α7 nAChR agonist or PAM, the next logical step is to assess its effects in a living organism, focusing on a relevant behavioral outcome such as cognition.
Protocol 5: Rodent Model - Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It leverages their innate tendency to explore novel objects more than familiar ones. This test is sensitive to manipulations of the cholinergic system.[10]
Methodology:
-
Habituation: Acclimate mice or rats to an empty, open-field arena for several days.
-
Familiarization Phase (Day 1): Place the animal in the arena containing two identical objects (A1 and A2). Allow the animal to explore for a set period (e.g., 10 minutes). Administer the Test Compound, a reference compound (e.g., a known nootropic), or vehicle control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before this phase.
-
Test Phase (Day 2, after a 24h delay): Replace one of the familiar objects with a novel object (B). Place the animal back in the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory, as the animal recognizes the familiar object and preferentially explores the novel one. Compare the DI between treatment groups.
Section 4: Data Summary and Comparative Analysis
All quantitative data should be collated into clear, comparative tables. Below are templates with hypothetical data illustrating how to present the findings.
Table 1: In Vitro Activity Profile at the α7 nAChR
| Compound | Binding Affinity (Ki, nM) | Agonist Activity (EC50, µM) | PAM Activity (Fold Potentiation @ 10 µM) |
| Test Compound | > 10,000 | > 100 | 4.5 ± 0.6 |
| ACh (Reference) | 50 ± 8 | 5.5 ± 0.9[8] | N/A |
| PNU-282987 (Reference) | 25 ± 4 | 0.154 ± 0.02[7] | N/A |
| Vehicle (Control) | N/A | No Activity | 1.0 (Baseline) |
Hypothetical data suggests the Test Compound has no significant affinity for the orthosteric binding site and no direct agonist activity, but acts as a PAM.
Table 2: In Vivo Efficacy in Novel Object Recognition (NOR) Test
| Treatment Group (Dose) | n | Discrimination Index (DI) | p-value vs. Vehicle |
| Vehicle | 12 | 0.15 ± 0.05 | - |
| Test Compound (10 mg/kg) | 12 | 0.45 ± 0.08 | < 0.01 |
| Reference Nootropic | 12 | 0.52 ± 0.07 | < 0.01 |
Hypothetical data indicates that the Test Compound significantly improves memory performance, consistent with the pro-cognitive effects expected from an α7 nAChR PAM.
Conclusion
This guide presents a systematic and rigorous pathway for the independent verification of this compound's biological activity. By progressing from fundamental binding assays to high-throughput functional screens, gold-standard electrophysiology, and a relevant in vivo behavioral model, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative approach, using established agonists and modulators as benchmarks, is crucial for contextualizing its potency and mechanism of action. Should the hypothetical data presented here hold true, this compound would be classified as a promising α7 nAChR Positive Allosteric Modulator with pro-cognitive effects, warranting further investigation in drug development programs for CNS disorders.
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Trukhanova, Y. A., Kolesnik, D. A., Kuvaeva, E. V., Ksenofontova, G. V., Sopova, M. V., & Yakovlev, I. P. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
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Sankhe, S. S., & Chindarkar, N. R. (2021). SYNTHESIS, CHARACTERIZATION OF 2-[4-(4,5-DIPHENYL- 1H-IMIDAZOL-2-YL)PHENYL]ISOINDOLINE-1,3-DIONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Rasayan Journal of Chemistry, 14(2), 1121-1125. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
This document provides essential procedural guidance for the safe and compliant disposal of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione. As a compound integrating a pyridine core with an isoindoline-1,3-dione (phthalimide) structure, its waste stream must be managed with a clear understanding of its potential chemical hazards and the governing environmental regulations. This guide is designed for researchers, chemists, and laboratory managers in drug development and scientific research, aiming to instill best practices that ensure personnel safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal protocol is enacted, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, a risk assessment can be effectively conducted by evaluating its constituent chemical moieties: the pyridine ring and the phthalimide group.
-
The Pyridine Moiety: Pyridine and its derivatives are the primary hazard drivers for this compound. Pyridine is classified as a hazardous substance due to its flammability, toxicity, and irritant properties.[1][2] Ingestion or inhalation can be harmful, and it is known to cause irritation to the skin, eyes, and respiratory tract.[3][4] Critically, the U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste, assigning it the waste code D038 for toxicity.[5][6] Therefore, any waste containing this compound must be presumed hazardous.
-
The Phthalimide Moiety: Phthalimide is a white solid that is generally less reactive than pyridine.[7] It is considered slightly acidic and can cause irritation.[8] While not carrying the same level of acute hazard as pyridine, its presence in the waste stream contributes to the overall chemical profile that must be managed.
Based on this composite structure, all waste containing this compound—including pure compound, reaction mixtures, contaminated labware, and spill cleanup materials—must be handled as regulated hazardous chemical waste.[9][10]
Regulatory Compliance: Adhering to Mandated Standards
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[11] All laboratory personnel must adhere to both federal regulations and their institution's specific Environmental Health and Safety (EHS) policies.
Your laboratory's compliance responsibilities include:
-
Hazardous Waste Determination: The lab that generates the waste is responsible for determining if it is hazardous.[12] For this compound, the pyridine component strongly indicates it is.
-
Generator Status: Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates the on-site accumulation time limits and quantity thresholds.[13][14]
-
Proper Handling and Storage: Waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12][15]
Standard Operating Procedure for Disposal
This step-by-step protocol ensures a systematic and safe approach to managing waste generated from the use of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to prevent exposure. The rationale is to create a barrier against skin contact, eye splashes, and inhalation of dust or vapors.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Butyl rubber) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[1][16] |
| Lab Coat | Standard laboratory coat, flame-retardant if handling flammables | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of vapors or fine powders.[17] |
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[15] Never mix incompatible waste streams.
-
Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and absorbent pads in a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with incompatible waste streams such as strong oxidizing agents or acids.[18]
-
Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.
Step 3: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.[15]
-
Container Choice: Use a chemically compatible container, preferably high-density polyethylene (HDPE) for liquids or a wide-mouth plastic container for solids. Ensure it has a secure, screw-top lid.[12] The container must be in good condition with no cracks or deterioration.[15]
-
Labeling: The EPA requires that each waste container be clearly labeled from the moment the first drop of waste is added.[13] Your institution's EHS department will provide the appropriate "Hazardous Waste" labels. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the laboratory for storing hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Storage Practices:
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate disposal (e.g., incineration). This is managed by your institution's EHS department, who works with licensed waste disposal vendors.
-
Requesting Pickup: Once a waste container is full, or if work on a project is complete, submit a chemical waste collection request to your EHS department.
-
Incineration: The most common and effective disposal method for organic compounds like this is high-temperature incineration by a licensed hazardous waste facility.[9] This process destroys the compound, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents can happen, and a clear plan for spill cleanup is essential.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]
-
Collect the absorbent material using non-sparking tools and place it in your hazardous solid waste container.[2]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.[18] Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, laboratory professionals can manage waste streams containing this compound with confidence, ensuring a safe working environment and maintaining full regulatory compliance.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Hazard Assessment and Identification
The primary hazards associated with 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione are inferred from its constituent chemical groups. The pyridine ring suggests potential flammability and toxicity, while the isoindoline structure points towards irritant properties.[2] Exposure via inhalation, skin contact, or ingestion could be harmful.[3][4][5]
Table 1: Summary of Anticipated Hazards
| Hazard Category | Anticipated Risk | Rationale based on Structural Analogs |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][6] | Pyridine and its derivatives are classified as acutely toxic through all major routes of exposure.[2][5][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | Both pyridine and isoindoline compounds are known skin irritants.[4][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with related compounds can cause significant eye irritation or damage.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of pyridine fumes can lead to headaches, dizziness, and respiratory tract irritation.[2][9] |
| Flammability | Potential for flammability. | Pyridine is a highly flammable liquid.[4][6][7] While the subject compound is a solid, this property necessitates caution around ignition sources. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of each component is based on providing comprehensive protection against the anticipated hazards.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale and Causality |
|---|---|---|
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves. Avoid latex gloves.[2][9] | Provides robust protection against dermal absorption, a significant risk with pyridine derivatives.[3][4] Nitrile and neoprene offer superior chemical resistance compared to latex.[9] Regular glove changes (every 30-60 minutes) are advised to prevent permeation.[10] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. [9] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating).[2][11] | Protects against splashes and potential fumes that can cause serious eye irritation.[2] Standard safety glasses do not offer adequate protection from chemical splashes.[10] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat. [2] Ensure cuffs are tucked into the outer glove.[10] | Protects skin from accidental contact and contamination of personal clothing.[3] The flame-retardant property addresses the potential flammability hazard inherited from the pyridine moiety.[2] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood or a well-ventilated area. [2][3][9] | This is the primary engineering control to prevent inhalation of potentially harmful dust or vapors.[3][7] If adequate ventilation cannot be guaranteed, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational and Disposal Plans
Adherence to a strict, step-by-step workflow is critical for minimizing risk and ensuring experimental reproducibility.
Safe Handling Workflow
The following diagram outlines the standard operational procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is large or involves volatile substances, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.
-
Containment (for small spills): Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][12]
-
Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS as per institutional policy.
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Waste Classification: Treat this compound and any materials contaminated with it as hazardous chemical waste.[13]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.[13] The label must include the full chemical name and appropriate hazard warnings.[13] Do not mix this waste with other chemical streams unless approved by EHS.[13]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[14] For highly toxic compounds, the first three rinses should be collected.[14] After thorough rinsing and air-drying, the container can be managed according to institutional guidelines.
-
Disposal Route: All waste must be disposed of through your institution's EHS-approved hazardous waste program.[14] Do not pour any amount down the drain.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is required. Ensure eyewash stations and safety showers are accessible near the workstation.[8]
Table 3: Emergency First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. If the person is conscious, provide two glasses of water to drink. Seek immediate medical attention.[15] |
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
